CRANAD-28
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C27H23BF2N4O2 |
|---|---|
Molecular Weight |
484.3 g/mol |
IUPAC Name |
4-[(E)-2-[2,2-difluoro-6-[2-(5-methyl-1-phenylpyrazol-1-ium-4-ylidene)ethylidene]-1,3-dioxa-2-boranuidacyclohex-4-en-4-yl]ethenyl]-5-methyl-1-phenylpyrazole |
InChI |
InChI=1S/C27H23BF2N4O2/c1-20-22(18-31-33(20)24-9-5-3-6-10-24)13-15-26-17-27(36-28(29,30)35-26)16-14-23-19-32-34(21(23)2)25-11-7-4-8-12-25/h3-19H,1-2H3 |
InChI Key |
DDFFGVTUEQJYQK-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide to CRANAD-28: Mechanism of Action in Amyloid Plaque Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
CRANAD-28 is a fluorescent probe derived from a curcumin (B1669340) scaffold, specifically engineered for the detection and visualization of amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's disease.[1][2] This difluoroboron curcumin analogue exhibits favorable properties for both in vitro and in vivo applications, including the ability to cross the blood-brain barrier, high binding affinity to various Aβ species, and bright fluorescence.[1][2][3] This technical guide provides a comprehensive overview of the core mechanism of action of this compound in binding to amyloid plaques, detailed experimental protocols, and a summary of its quantitative binding characteristics.
Core Mechanism of Action
The binding of this compound to amyloid plaques is a multifaceted process primarily driven by its interaction with the β-sheet structures characteristic of aggregated Aβ peptides. The planar nature of the curcumin-like backbone of this compound allows it to intercalate between the β-sheets of amyloid fibrils.
Upon binding to Aβ aggregates, this compound exhibits a notable change in its fluorescent properties. Interestingly, unlike many other amyloid-binding dyes that show a fluorescence enhancement, the fluorescence intensity of this compound is quenched upon interaction with Aβ monomers, dimers, oligomers, and fibrils.[3] The precise mechanism of this fluorescence quenching is not fully elucidated but may involve a combination of factors, including changes in the local microenvironment and non-radiative decay pathways upon binding.[3]
This compound is not merely a diagnostic tool; it also possesses therapeutic potential by inhibiting the aggregation of Aβ. This inhibitory effect is particularly evident in its ability to prevent the crosslinking of Aβ peptides induced by copper ions. The proposed mechanism involves the pyrazole (B372694) ring of this compound chelating copper ions, thereby preventing them from coordinating with histidine residues (H13 and H14) on the Aβ peptides, a key step in copper-mediated Aβ crosslinking.
A significant finding is the differential spectral signature of this compound when bound to the core versus the periphery of amyloid plaques. The emission spectrum from the core of the plaque, which is rich in dense, fibrillar Aβ, shows a peak at a shorter wavelength (around 512 nm) compared to the periphery (around 520 nm), which is thought to contain more soluble and less aggregated Aβ species.[1] This suggests that this compound can differentiate between various conformational states of Aβ within a single plaque, likely due to differences in the hydrophobicity of the binding sites.[1]
It is important to note that based on the current scientific literature, there is no evidence to suggest that the binding of this compound to amyloid plaques directly modulates specific downstream signaling pathways. Its primary characterized roles are as a high-affinity binding probe for imaging and as an inhibitor of Aβ aggregation through direct interaction and copper chelation.
Quantitative Data
The binding affinity of this compound to various forms of amyloid-beta has been quantitatively determined. The dissociation constants (Kd) are summarized in the table below.
| Amyloid-beta Species | Dissociation Constant (Kd) (nM) |
| Aβ40 monomers | 68.8 |
| Aβ42 monomers | 159.7 |
| Aβ42 dimers | 162.9 |
| Aβ42 oligomers | 85.7 |
| Aβ40 aggregates | 52.4 |
| Data sourced from Zhang et al. (2014).[3] |
Experimental Protocols
Histological Staining of Amyloid Plaques in Mouse Brain Tissue
This protocol is adapted from the methodology described for staining Aβ plaques in APP/PS1 transgenic mouse brain sections.[1]
1. Tissue Preparation:
- Sacrifice a 24-month-old APP/PS1 transgenic mouse and extract the brain.[1]
- Fix the brain in 4% formalin for 48 hours.[1]
- Wash the brain with PBS buffer 3-4 times.[1]
- Cryoprotect the brain by immersing it in 30% sucrose (B13894) in PBS at 4°C until it sinks.[1]
- Embed the brain in Optimal Cutting Temperature (OCT) compound and freeze over liquid nitrogen.[1]
- Cut 20-μm thick slices using a cryostat.[1]
2. Staining Procedure:
- Mount the brain sections onto glass slides.
- Fix the sections with 4% formalin for 5 minutes.[1]
- Wash twice with PBS buffer.[1]
- Create a hydrophobic barrier around the sections using a barrier pen.[1]
- Incubate the sections with a 20 µM solution of this compound in 50% ethanol.[2]
- Wash with distilled water 3-4 times.[2]
- Air dry the slides at room temperature.[2]
3. Imaging:
- Image the stained sections using a fluorescence microscope with a blue excitation filter.[1]
In Vivo Two-Photon Microscopy of Amyloid Plaques in a Mouse Model
This protocol is a general guide based on procedures used for imaging Aβ plaques in live AD mouse models.[3]
1. Animal Model and Surgical Preparation:
- Use a 9-month-old APP/PS1 transgenic mouse.[3]
- Perform a thinned-skull window surgery to create an optical window for imaging. This is a less invasive alternative to a full craniotomy.[3]
2. Probe Administration:
- Administer this compound intravenously (i.v.). The exact dosage should be optimized for the specific mouse model and imaging setup.
3. Two-Photon Imaging:
- Anesthetize the mouse and secure it on the microscope stage.
- Use a two-photon microscope for imaging.
- The large Stokes shift of this compound (80 nm) is beneficial for two-photon imaging, allowing for deeper tissue penetration.[3]
- Simultaneously image blood vessels by i.v. injection of a fluorescent dextran (B179266) (e.g., Texas Red-labeled dextran, 70,000 MW).[3]
- Acquire images at various time points post-injection to observe the labeling of both amyloid plaques and cerebral amyloid angiopathy (CAA).[3]
Visualizations
Caption: this compound binding to different Aβ species.
Caption: Workflow for histological staining with this compound.
Caption: this compound inhibits copper-induced Aβ crosslinking.
References
CRANAD-28: A Technical Guide to a Bifunctional Fluorescent Probe for Amyloid-Beta Plaques
For Researchers, Scientists, and Drug Development Professionals
Introduction
CRANAD-28 is a highly fluorescent, bifunctional small molecule derived from a curcumin (B1669340) scaffold, specifically a difluoroboron curcumin analogue.[1][2][3] It has emerged as a potent tool in Alzheimer's disease (AD) research for the visualization and potential therapeutic targeting of amyloid-beta (Aβ) plaques, a key pathological hallmark of the disease.[2][4][5][6] This technical guide provides an in-depth overview of this compound, including its core properties, mechanism of action, experimental protocols, and applications. Its ability to penetrate the blood-brain barrier (BBB), high imaging brightness, and low toxicity make it a valuable probe for both in vivo and ex vivo studies.[1][2][3][4][5]
Physicochemical and Photophysical Properties
This compound exhibits favorable characteristics for a fluorescent probe targeting Aβ plaques. Its properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C27H23BF2N4O2 | [7] |
| Molecular Weight | 484.3 g/mol | [7] |
| Appearance | Solid orange powder | [6][7] |
| Excitation Maximum | 498 nm (in PBS) | [2][3][7] |
| Emission Maximum | 578 nm (in PBS) | [2][3][7] |
| Quantum Yield | > 0.32 (in PBS) | [2][3] |
| Blood-Brain Barrier | Penetrant | [1][4][5] |
Mechanism of Action and Bifunctional Nature
This compound is designed to specifically bind to Aβ aggregates, including monomers, dimers, oligomers, and mature plaques.[2][3] Upon binding, its fluorescence intensity is significantly enhanced, allowing for clear visualization. The proposed binding mechanism involves the pyrazole (B372694) moiety of this compound.
Beyond its imaging capabilities, this compound demonstrates a therapeutic potential by inhibiting the crosslinking of Aβ, a process that can be induced by copper ions or occur naturally.[4][5][6] The pyrazole ring in this compound is capable of coordinating with copper, which may interfere with the copper-mediated crosslinking of Aβ peptides.[6] This dual functionality as both a diagnostic imaging agent and a potential therapeutic inhibitor makes this compound a "theranostic" compound.
Caption: this compound binds to Aβ plaques, leading to a detectable fluorescence signal and inhibiting further aggregation.
Experimental Protocols
Histological Staining of Amyloid-Beta Plaques with this compound
This protocol is adapted from studies demonstrating ex vivo labeling of Aβ plaques in brain tissue sections from AD mouse models (e.g., APP/PS1).
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS)
-
Formalin-fixed or fresh-frozen brain sections from an AD mouse model
-
Mounting medium
-
Fluorescence microscope with appropriate filter sets (e.g., blue excitation)
Procedure:
-
Prepare brain sections (e.g., 20-30 µm thickness).
-
Wash the sections with PBS three times for 5 minutes each.
-
Dilute the this compound stock solution in PBS to a final concentration of 1-10 µM.
-
Incubate the brain sections in the this compound solution for 10-30 minutes at room temperature.
-
Wash the sections with PBS three times for 5 minutes each to remove unbound probe.
-
Mount the sections on slides with an appropriate mounting medium.
-
Image the stained sections using a fluorescence microscope. Aβ plaques will appear as brightly fluorescent structures.
In Vivo Two-Photon Imaging of Amyloid-Beta Plaques
This compound's ability to cross the BBB allows for real-time imaging of Aβ plaques in living animals.
Materials:
-
This compound solution for injection (e.g., 1-5 mg/kg in a vehicle of DMSO and saline)
-
AD mouse model (e.g., APP/PS1) with a cranial window
-
Two-photon microscope
Procedure:
-
Administer this compound to the mouse via intravenous (i.v.) or intraperitoneal (i.p.) injection.
-
Anesthetize the mouse and place it on the stage of the two-photon microscope.
-
Use an excitation wavelength appropriate for two-photon excitation of this compound (e.g., ~800-900 nm).
-
Collect fluorescence emission in the expected range for this compound (e.g., 550-650 nm).
-
Aβ plaques and cerebral amyloid angiopathies (CAAs) should be visible as bright fluorescent signals within the brain parenchyma and blood vessels, respectively.[4][5]
Co-staining with Other Markers (e.g., IBA-1 for Microglia)
To investigate the relationship between Aβ plaques and other cellular components, this compound can be used in conjunction with immunohistochemistry.
Procedure:
-
Perform this compound staining as described in the histological staining protocol.
-
Following the this compound staining and washing steps, proceed with a standard immunohistochemistry protocol for the second marker (e.g., IBA-1 for microglia).[3]
-
This will involve blocking, primary antibody incubation (e.g., anti-IBA-1), secondary antibody incubation (with a fluorophore spectrally distinct from this compound), and final washes.
-
Mount and image the sections, ensuring to use the appropriate filter sets for both this compound and the secondary antibody's fluorophore.
Caption: Workflow for utilizing this compound in both ex vivo histological analysis and in vivo imaging studies.
Advantages and Applications
This compound offers several advantages over traditional Aβ plaque staining agents like Thioflavin S. Studies have shown that this compound staining can be superior in terms of the brightness of labeled plaques, the size of plaques detected, and the total number of plaques counted.[1][2] A notable feature of this compound is its ability to provide distinct spectral signatures for the core and periphery of Aβ plaques, which may offer insights into plaque composition and dynamics.[1][8]
Key Applications:
-
High-resolution visualization of Aβ plaques and CAAs in brain tissue.[4][5]
-
In vivo longitudinal studies of plaque development and progression in AD mouse models.[2][3]
-
Screening of potential anti-amyloid therapies by monitoring changes in plaque load.
-
Investigating the relationship between Aβ plaques and other pathological features , such as microgliosis.[1][3]
-
Potential as a theranostic agent due to its combined imaging and anti-aggregation properties.[6]
Caption: Logical relationship of this compound's key advantages in Alzheimer's disease research.
Conclusion
This compound is a robust and versatile fluorescent probe that has demonstrated significant utility in the study of Alzheimer's disease pathology. Its superior imaging characteristics, ability to be used in living animals, and unique bifunctional properties make it an invaluable tool for researchers and drug development professionals. The detailed protocols and compiled data in this guide serve as a comprehensive resource for the effective application of this compound in advancing our understanding of and developing therapies for Alzheimer's disease.
References
- 1. This compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. | MGH/HST Martinos Center for Biomedical Imaging [nmr.mgh.harvard.edu]
- 5. A bifunctional curcumin analogue for two-photon imaging and inhibiting crosslinking of amyloid beta in Alzheimer's disease - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Bifunctional curcumin analogue for two-photon imaging and inhibiting crosslinking of amyloid beta in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Amyloid-β fluorescent probe | Probechem Biochemicals [probechem.com]
- 8. [PDF] this compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques | Semantic Scholar [semanticscholar.org]
CRANAD-28: A Technical Guide to Synthesis, Characterization, and Application in Amyloid-Beta Imaging
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of CRANAD-28, a robust fluorescent probe for the visualization of amyloid-beta (Aβ) plaques, a key pathological hallmark of Alzheimer's disease. This document details the synthesis, characterization, and application of this compound, offering researchers the necessary information to leverage this powerful tool in their studies.
Introduction
This compound is a small molecule, difluoroboron curcumin (B1669340) analogue, designed for high-affinity binding to amyloid-beta plaques.[1] Its bright fluorescence, ability to penetrate the blood-brain barrier, and low toxicity make it an ideal candidate for both in vivo and ex vivo imaging of Aβ deposits.[1][2] This guide will cover the essential technical aspects of working with this compound, from its chemical synthesis to its practical application in experimental settings.
Synthesis of this compound
The synthesis of this compound follows a multi-step process involving the formation of a difluoroboron complex and subsequent condensation with an appropriate aromatic aldehyde. The general synthetic strategy for related curcuminoid difluoroboronites involves the reaction of acetylacetone (B45752) difluroboronite with an aromatic aldehyde in the presence of a base catalyst like n-butylamine. A similar principle is applied for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
The synthesis of this compound is adapted from procedures reported for similar difluoroboron-derivatized curcuminoids.[3][4][5]
Materials:
-
4-N,N'-dimethyl-benzaldehyde
-
2,2-difluoro-1,3-dioxaboryl-pentadione
-
Acetonitrile
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, flash chromatography system)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2,2-difluoro-1,3-dioxaboryl-pentadione (1 equivalent) in acetonitrile.
-
Addition of Reagents: To the stirred solution, add 4-N,N'-dimethyl-benzaldehyde (2 equivalents) followed by triethylamine (3 equivalents).
-
Reaction Conditions: Heat the reaction mixture at 60°C and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator. This will yield a crude residue.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to obtain the pure this compound compound as an orange powder.[3]
-
Characterization: Confirm the identity and purity of the synthesized this compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Characterization of this compound
Comprehensive characterization of this compound is crucial to ensure its quality and performance in experimental assays. Key characteristics include its photophysical properties and its binding affinity to amyloid-beta species.
Photophysical Properties
This compound exhibits bright fluorescence with a significant Stokes shift, which is beneficial for imaging applications.[3][6]
Table 1: Photophysical Properties of this compound
| Property | Value | Solvent | Reference |
| Excitation Peak (λex) | 498 nm | PBS | [2][3][6][7][8] |
| Emission Peak (λem) | 578 nm | PBS | [2][3][6][7][8] |
| Quantum Yield (Φ) | > 0.32 | PBS | [2][6][9] |
| Quantum Yield (Φ) | > 1.0 | Ethanol | [3][6] |
| Stokes Shift | 80 nm | PBS | [3][6] |
Binding to Amyloid-Beta
This compound has been shown to bind to various forms of Aβ, including monomers, dimers, oligomers, and insoluble aggregates.[2][6] The binding affinity can be quantified by determining the dissociation constant (Kd).
Table 2: Binding Affinities (Kd) of this compound for Aβ Species
| Aβ Species | Kd (nM) | Reference |
| Aβ40 monomers | 68.8 | [6] |
| Aβ42 monomers | 159.7 | [6] |
| Aβ42 dimers | 162.9 | [6] |
| Aβ42 oligomers | 85.7 | [6] |
| Aβ40 aggregates | 52.4 | [6] |
Experimental Protocols
Measurement of Fluorescence Quantum Yield (Comparative Method)
This protocol describes the determination of the fluorescence quantum yield of this compound relative to a known standard.[1][7][10][11]
Materials:
-
This compound solution of known concentration
-
Fluorescence standard with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φ = 0.95)
-
Spectroscopic grade solvent (e.g., PBS, ethanol)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare a series of dilute solutions of both this compound and the reference standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[10]
-
Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectrum of each solution using a fluorometer, with the same excitation wavelength used for the absorbance measurements.
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both this compound and the reference standard.
-
Calculate the quantum yield of this compound using the following equation: Φsample = Φstd * (msample / mstd) * (η2sample / η2std) Where:
-
Φ is the quantum yield
-
m is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance
-
η is the refractive index of the solvent
-
References
- 1. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]
- 2. This compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and testing of difluoroboron derivatized curcumins as near infrared probes for in vivo detection of amyloid-β deposits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revisiting Curcumin Chemistry Part I: A New Strategy for the Synthesis of Curcuminoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bifunctional curcumin analogue for two-photon imaging and inhibiting crosslinking of amyloid beta in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 8. This compound | Amyloid-β fluorescent probe | Probechem Biochemicals [probechem.com]
- 9. biosensis.com [biosensis.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. Making sure you're not a bot! [opus4.kobv.de]
In Vitro Binding Affinity of CRANAD-28 to Amyloid-Beta Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro binding characteristics of CRANAD-28, a bifunctional curcumin (B1669340) analogue, to various amyloid-beta (Aβ) species implicated in Alzheimer's disease. This compound serves as a fluorescent probe for the detection and visualization of Aβ aggregates.[1][2][3] This document summarizes key quantitative binding data, details relevant experimental methodologies, and presents visual representations of the underlying processes.
Quantitative Binding Affinity Data
This compound exhibits a notable binding affinity for a range of Aβ species, from soluble monomers and oligomers to insoluble aggregates.[1][4] The binding interaction is characterized by a decrease in the fluorescence intensity of this compound upon association with Aβ.[4] The dissociation constants (Kd) for this compound with various Aβ species are summarized in the table below.
| Aβ Species | Dissociation Constant (Kd) (nM) |
| Aβ40 Monomers | 68.8 |
| Aβ42 Monomers | 159.7 |
| Aβ42 Dimers | 162.9 |
| Aβ42 Oligomers | 85.7 |
| Aβ40 Aggregates | 52.4 |
| Data sourced from Zhang et al., 2014.[4] |
Experimental Protocols
The determination of the binding affinity of this compound to Aβ species is typically conducted using fluorescence spectroscopy. The following protocol is a generalized representation based on methodologies for similar curcumin-based probes.[5]
Materials and Reagents
-
This compound
-
Synthetic Aβ peptides (Aβ40 and Aβ42)
-
Phosphate-buffered saline (PBS)
-
Quartz cuvettes
-
Fluorometer
Preparation of Aβ Species
-
Monomers: Lyophilized Aβ peptides are reconstituted in an appropriate solvent (e.g., hexafluoroisopropanol), lyophilized again to remove pre-existing aggregates, and then resuspended in a suitable buffer like PBS to the desired concentration.
-
Oligomers and Aggregates: Prepared by incubating monomeric Aβ solutions under specific conditions of temperature, concentration, and agitation to promote aggregation. The resulting species are often characterized by techniques such as atomic force microscopy or western blotting.
Fluorescence Binding Assay
The binding affinity is determined by titrating a fixed concentration of this compound with increasing concentrations of the Aβ species of interest. The change in fluorescence intensity is monitored at the emission maximum of this compound (578 nm) with an excitation wavelength of 498 nm.[2][4]
The general workflow for this assay is as follows:
Data Analysis
The dissociation constant (Kd) is calculated by fitting the fluorescence titration data to a suitable binding model, such as a one-site binding equation, using non-linear regression analysis.
Visualization of Molecular Interactions
The interaction between this compound and different Aβ species is a key aspect of its function as a fluorescent probe. The following diagram illustrates this relationship.
Concluding Remarks
This compound demonstrates robust binding to a spectrum of Aβ species, making it a valuable tool for the in vitro study of amyloid aggregation and for the visualization of amyloid plaques in ex vivo and in vivo models.[1][3] The compound's favorable fluorescence properties and significant affinity for both soluble and insoluble Aβ forms underscore its utility in Alzheimer's disease research.[1][4] Further investigations into the specific binding sites and the conformational changes upon binding could provide deeper insights into the mechanisms of amyloid-probe interactions.
References
- 1. This compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Amyloid-β fluorescent probe | Probechem Biochemicals [probechem.com]
- 3. This compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bifunctional curcumin analogue for two-photon imaging and inhibiting crosslinking of amyloid beta in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Near-infrared fluorescence molecular imaging of amyloid beta species and monitoring therapy in animal models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
CRANAD-28: A Technical Guide to the Detection of Soluble and Insoluble Amyloid-Beta
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of CRANAD-28, a fluorescent probe for the detection and visualization of both soluble and insoluble forms of amyloid-beta (Aβ). This document outlines the core principles of this compound's function, presents its quantitative binding characteristics, and offers detailed experimental protocols for its application in Alzheimer's disease research.
Introduction
This compound is a curcumin-based, difluoroboron-containing fluorescent probe designed for the detection of amyloid-beta species. Its ability to penetrate the blood-brain barrier makes it a valuable tool for in vivo imaging in animal models of Alzheimer's disease.[1][2] A key feature of this compound is its interaction with various forms of Aβ, including soluble monomers, dimers, and oligomers, as well as insoluble fibrils found in amyloid plaques.[1][3] This characteristic allows for a more comprehensive assessment of Aβ pathology compared to probes that exclusively target dense-core plaques.
Mechanism of Detection
This compound exhibits changes in its fluorescent properties upon binding to amyloid-beta. Interestingly, and in contrast to many other amyloid-binding dyes that show fluorescence enhancement, the fluorescence intensity of this compound is quenched upon interaction with all tested forms of Aβ, including soluble and insoluble species.[3] Despite this quenching, the probe's high initial quantum yield and its ability to accumulate in amyloid deposits allow for effective imaging.[1][3]
It is speculated that this compound's ability to bind to soluble Aβ species contributes to the observation of larger stained areas in histological preparations compared to traditional dyes like Thioflavin S.[1] This suggests that this compound can label the less compact, soluble Aβ species present in the periphery of amyloid plaques.[1]
Quantitative Data
The binding affinity and fluorescence properties of this compound have been characterized, providing a quantitative basis for its use in Aβ detection.
Binding Affinity
This compound interacts with both soluble and insoluble forms of amyloid-beta with high affinity. The dissociation constants (Kd) for various Aβ species are summarized in the table below.
| Amyloid-Beta Species | Dissociation Constant (Kd) (nM) |
| Aβ40 Monomers (Soluble) | 68.8 |
| Aβ42 Monomers (Soluble) | 159.7 |
| Aβ42 Dimers (Soluble) | 162.9 |
| Aβ42 Oligomers (Soluble) | 85.7 |
| Aβ40 Aggregates (Insoluble) | 52.4 |
| Data sourced from Zhang et al. (2014)[3] |
Fluorescence Properties
The intrinsic fluorescence properties of this compound are critical for its application as an imaging probe.
| Property | Value | Conditions |
| Excitation Wavelength (λex) | 498 nm | In PBS |
| Emission Wavelength (λem) | 578 nm | In PBS |
| Quantum Yield (Φ) | > 0.32 | In PBS |
| Data sourced from Ran et al. (2020) and Probechem[1][4] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
In Vitro Binding Assay with Soluble and Insoluble Aβ
This protocol describes the preparation of Aβ species and the subsequent fluorescence quenching assay to determine binding affinity.
4.1.1 Preparation of Aβ Species
-
Aβ Monomers: Dissolve synthetic Aβ1-40 or Aβ1-42 peptide in a suitable solvent (e.g., hexafluoroisopropanol), evaporate the solvent, and resuspend in a buffer such as phosphate-buffered saline (PBS) at the desired concentration. Use immediately to minimize aggregation.
-
Aβ Oligomers: Prepare Aβ monomers as described above. Incubate the monomer solution at 4°C for a specified period (e.g., 24 hours) to allow for the formation of oligomers. The specific protocol may vary depending on the desired oligomer size distribution.
-
Aβ Fibrils (Insoluble Aggregates): Prepare Aβ monomers as described above. Incubate the monomer solution at 37°C with gentle agitation for several days (e.g., 3-7 days) to promote fibril formation. Confirm fibril formation using techniques such as Thioflavin T (ThT) fluorescence assay or transmission electron microscopy (TEM).
4.1.2 Fluorescence Quenching Assay
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
Dilute the this compound stock solution in PBS to a final working concentration (e.g., 100 nM).
-
Prepare a series of dilutions of the Aβ monomer, oligomer, or fibril preparations in PBS.
-
In a multi-well plate, mix the this compound solution with each dilution of the Aβ preparations. Include a control well with this compound in PBS only.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30 minutes).
-
Measure the fluorescence intensity of each well using a plate reader with excitation and emission wavelengths appropriate for this compound (e.g., λex = 498 nm, λem = 578 nm).
-
Plot the change in fluorescence intensity as a function of Aβ concentration.
-
Calculate the dissociation constant (Kd) by fitting the binding data to a suitable binding model (e.g., one-site specific binding).
Ex Vivo Histological Staining of Aβ Plaques
This protocol details the staining of brain tissue sections to visualize amyloid plaques.
-
Obtain brain tissue from an Alzheimer's disease mouse model (e.g., APP/PS1) and wild-type controls.
-
Fix the brain tissue by perfusion with 4% paraformaldehyde (PFA) followed by post-fixation in 4% PFA.
-
Cryoprotect the tissue by incubation in a sucrose (B13894) solution gradient (e.g., 15% then 30%).
-
Section the brain tissue into thin sections (e.g., 30 µm) using a cryostat.
-
Mount the sections on glass slides.
-
Prepare a staining solution of this compound in a suitable buffer (e.g., 1 µM in PBS).
-
Incubate the tissue sections with the this compound staining solution for a specified time (e.g., 10-30 minutes) at room temperature.
-
Wash the sections with PBS to remove unbound probe.
-
Coverslip the sections using an aqueous mounting medium.
-
Image the stained sections using a fluorescence microscope with appropriate filter sets for this compound.
In Vivo Two-Photon Imaging of Aβ Plaques
This protocol outlines the procedure for imaging amyloid plaques in living Alzheimer's disease model mice.
-
Surgically prepare a cranial window over the region of interest in an anesthetized AD mouse model to allow for optical access to the brain.
-
Allow the animal to recover from the surgery.
-
On the day of imaging, anesthetize the mouse and place it on the stage of a two-photon microscope.
-
Acquire baseline images of the brain vasculature and any autofluorescence.
-
Prepare a solution of this compound for intravenous injection (e.g., 1-5 mg/kg in a vehicle of saline with a small percentage of DMSO and a surfactant like Tween 80).
-
Inject the this compound solution intravenously via the tail vein.
-
Acquire time-lapse images of the brain at various time points post-injection (e.g., 5, 15, 30, and 60 minutes) to observe the probe crossing the blood-brain barrier and labeling amyloid plaques.
-
Use a two-photon excitation wavelength appropriate for this compound (typically in the range of 800-950 nm) and collect the emission signal in the appropriate range (e.g., 550-650 nm).
-
Analyze the images to identify and quantify amyloid plaque deposition.
Visualizations
The following diagrams illustrate key experimental workflows and the proposed detection mechanism of this compound.
Caption: Proposed mechanism of this compound fluorescence quenching upon binding to Aβ.
Caption: Workflow for in vitro determination of this compound binding affinity to Aβ.
Caption: Workflow for in vivo two-photon imaging of amyloid plaques using this compound.
Conclusion
This compound is a versatile and potent fluorescent probe for the detection of both soluble and insoluble amyloid-beta species. Its well-characterized binding affinities and fluorescence properties, combined with its ability to cross the blood-brain barrier, make it an invaluable tool for advancing our understanding of Alzheimer's disease pathology and for the preclinical evaluation of novel therapeutic agents. The detailed protocols provided in this guide are intended to facilitate the successful application of this compound in a research setting.
References
- 1. This compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. | MGH/HST Martinos Center for Biomedical Imaging [nmr.mgh.harvard.edu]
- 3. Bifunctional curcumin analogue for two-photon imaging and inhibiting crosslinking of amyloid beta in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Amyloid-β fluorescent probe | Probechem Biochemicals [probechem.com]
Methodological & Application
CRANAD-28 Protocol for In Vivo Two-Photon Microscopy: A Detailed Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to utilizing CRANAD-28, a bifunctional curcumin (B1669340) analogue, for the in vivo imaging of amyloid-beta (Aβ) plaques and cerebral amyloid angiopathy (CAA) using two-photon microscopy. This compound's ability to penetrate the blood-brain barrier (BBB) and its favorable fluorescence properties make it a valuable tool for Alzheimer's disease research and the development of potential therapeutics.[1][2][3]
Introduction to this compound
This compound is a fluorescent probe derived from curcumin, designed for high brightness and specificity towards Aβ aggregates.[1][4] Its proposed mechanism involves binding to various forms of Aβ, including monomers, dimers, and oligomers, which allows for the visualization of plaque pathology in living animals.[5] A key advantage of this compound is its large Stokes shift (80 nm), which enhances emission penetration, and its longer emission wavelength, making it suitable for less invasive imaging techniques such as thinned-skull preparations.[1] Beyond its imaging capabilities, this compound has also been shown to inhibit the crosslinking of Aβ, suggesting a potential therapeutic role.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative properties and experimental parameters of this compound.
Table 1: Spectroscopic and Physicochemical Properties of this compound
| Property | Value | Reference |
| Excitation Peak (in PBS) | 498 nm | [1][5] |
| Emission Peak (in PBS) | 578 nm | [1][5] |
| Stokes Shift | 80 nm | [1] |
| Quantum Yield (in PBS) | > 0.32 | [5] |
Table 2: In Vivo Two-Photon Microscopy Parameters
| Parameter | Value/Description | Reference |
| Animal Model | 9-month-old APP/PS1 mice | [1] |
| Surgical Preparation | Thinned-skull surgery | [1] |
| This compound Administration | Intravenous (i.v.) injection | [1] |
| Vascular Labeling | Texas-red dextran (B179266) (70,000 MW) | [1] |
| Time to Peak Brain Concentration | ~5 minutes post-injection | [1] |
| Imaging Time Post-Injection | 15 minutes | [1] |
Experimental Protocols
This section details the step-by-step methodology for performing in vivo two-photon microscopy with this compound.
Reagent and Animal Preparation
-
This compound Solution Preparation: Prepare a stock solution of this compound. For histological staining, a concentration of 20 µM in 50% ethanol (B145695) is used, which can be adapted for in vivo use.[5] The final concentration for intravenous injection should be optimized for the specific experimental setup.
-
Vascular Contrast Agent: Prepare a solution of Texas-red dextran (70,000 MW) for intravenous injection to visualize blood vessels.
-
Animal Model: Utilize APP/PS1 transgenic mice, which develop significant Aβ plaque pathology. Nine-month-old mice are a suitable model for imaging established plaques.[1]
-
Surgical Procedure (Thinned-Skull):
-
Anesthetize the mouse using an appropriate anesthetic regimen.
-
Secure the mouse in a stereotaxic frame.
-
Expose the skull and clean the surface.
-
Using a high-speed dental drill, carefully thin a region of the skull over the area of interest (e.g., the cortex) to a thickness of approximately 20-30 µm.
-
Ensure the dura remains intact to minimize inflammation. This procedure is significantly less invasive than a full craniotomy.[1]
-
In Vivo Imaging Procedure
-
Probe Administration: Administer this compound via intravenous injection. Concurrently or subsequently, inject the Texas-red dextran to label the vasculature.
-
Microscope Setup:
-
Use a two-photon microscope equipped with a femtosecond laser.
-
Position the anesthetized mouse under the microscope objective.
-
-
Imaging:
-
Allow approximately 5 minutes for this compound to reach its peak concentration in the brain.[1]
-
Begin imaging approximately 15 minutes after the injection.[1]
-
Acquire Z-stacks to visualize Aβ plaques and associated vasculature in three dimensions.
-
This compound will label both parenchymal Aβ plaques and CAAs associated with blood vessel walls.[1]
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the this compound in vivo two-photon microscopy protocol.
Dual Function of this compound
This diagram illustrates the dual role of this compound as both an imaging probe and a potential therapeutic agent by inhibiting Aβ crosslinking.
Data Analysis and Interpretation
The acquired images will show this compound labeling of Aβ plaques as distinct, bright structures within the brain parenchyma.[1] Cerebral amyloid angiopathy will be visible as fluorescence along the walls of blood vessels, which are simultaneously labeled with Texas-red dextran.[1] The distinct spectral properties of this compound may also allow for the differentiation of Aβ species in the core and periphery of plaques.[6][5] Quantitative analysis can be performed to measure plaque size, number, and brightness.[5]
Conclusion
The this compound protocol for in vivo two-photon microscopy offers a robust and effective method for studying Alzheimer's disease pathology in living animal models. Its ability to cross the BBB, brightly label Aβ plaques and CAA, and its suitability for less invasive surgical preparations make it a superior choice for longitudinal studies of disease progression and the evaluation of therapeutic interventions.[1][6][5] Furthermore, its potential to inhibit Aβ crosslinking opens avenues for its development as a theranostic agent.[1][2][3]
References
- 1. Bifunctional curcumin analogue for two-photon imaging and inhibiting crosslinking of amyloid beta in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. | MGH/HST Martinos Center for Biomedical Imaging [nmr.mgh.harvard.edu]
- 3. A bifunctional curcumin analogue for two-photon imaging and inhibiting crosslinking of amyloid beta in Alzheimer's disease - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. A bifunctional curcumin analogue for two-photon imaging and inhibiting crosslinking of amyloid beta - 复旦大学脑科学转化研究院 [theyuanlab.net]
- 5. This compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] this compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Histological Staining of Amyyloid Plaques with CRANAD-28
For Researchers, Scientists, and Drug Development Professionals
Introduction
CRANAD-28 is a robust, brightly fluorescent compound designed for the visualization of amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's disease.[1][2][3] As a difluoroboron curcumin (B1669340) analogue, this compound exhibits high binding affinity to Aβ aggregates, including monomers, oligomers, and mature plaques.[2][4] Its ability to penetrate the blood-brain barrier and its favorable fluorescence properties make it a versatile tool for both ex vivo histological staining and in vivo imaging in animal models.[1][5][6] Notably, this compound has been shown to provide superior brightness in plaque staining compared to traditional dyes like Thioflavin S.[4] It also offers the advantage of labeling smaller Aβ species, potentially providing a more comprehensive assessment of amyloid pathology.[2][4]
Principle of Action
This compound binds to the beta-sheet structures characteristic of amyloid fibrils. Upon binding, its fluorescence emission is significantly enhanced, allowing for clear visualization of amyloid plaques. This interaction is the basis for its use in identifying and quantifying amyloid deposition in brain tissue. This compound can also be used in conjunction with other imaging modalities and co-staining techniques, such as immunohistochemistry, to investigate the relationship between amyloid plaques and other pathological features, like microglia activation.[1][2]
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound, providing a reference for experimental setup and data interpretation.
| Parameter | Value | Reference |
| Excitation Peak (in PBS) | 498 nm | [2][4][5][7] |
| Emission Peak (in PBS) | 578 nm | [2][4][5][7] |
| Quantum Yield (in PBS) | > 0.32 | [2][4] |
| Stokes Shift | 80 nm | [5] |
| Average Labeled Plaque Size | 18 µm | [4] |
| Plaque Size Correlation with 3D6 Antibody | R² = 0.90 | [4] |
Experimental Protocols
Protocol 1: Histological Staining of Amyloid Plaques in Brain Tissue Sections
This protocol outlines the procedure for fluorescent staining of amyloid plaques in fixed brain tissue sections from transgenic mouse models of Alzheimer's disease (e.g., APP/PS1).
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Ethanol (B145695) (e.g., 70%)
-
Distilled water
-
Mounting medium (e.g., aqueous mounting medium with antifade)
-
Brain tissue sections (e.g., 10-30 µm thick, fixed and mounted on slides)
-
Coplin jars or staining dishes
-
Fluorescence microscope with appropriate filter sets (e.g., blue excitation)
Procedure:
-
Deparaffinization and Rehydration (if using paraffin-embedded sections):
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate through a graded series of ethanol solutions (e.g., 100%, 95%, 70%).
-
Rinse with distilled water.
-
-
Staining with this compound:
-
Prepare a fresh staining solution of this compound at a final concentration of 1-10 µM in a mixture of PBS and ethanol (e.g., 50% ethanol in PBS). The optimal concentration may need to be determined empirically.
-
Incubate the tissue sections in the this compound staining solution for 10-30 minutes at room temperature in the dark.
-
-
Washing:
-
Briefly rinse the slides in 70% ethanol to remove excess stain.
-
Wash the slides twice with PBS for 5 minutes each to reduce background fluorescence.
-
-
Mounting:
-
Carefully wipe away excess PBS from around the tissue section.
-
Apply a drop of aqueous mounting medium to the tissue section.
-
Coverslip the slide, avoiding air bubbles.
-
Allow the mounting medium to set.
-
-
Imaging:
-
Visualize the stained amyloid plaques using a fluorescence microscope.
-
Use a filter set appropriate for this compound's excitation and emission spectra (e.g., excitation around 498 nm and emission around 578 nm). A standard blue excitation filter is often suitable.[4]
-
Protocol 2: Co-staining of Amyloid Plaques and Microglia
This protocol allows for the simultaneous visualization of amyloid plaques with this compound and microglia using immunohistochemistry.
Materials:
-
All materials from Protocol 1
-
Primary antibody against a microglia marker (e.g., rabbit anti-IBA-1)
-
Fluorescently labeled secondary antibody (e.g., goat anti-rabbit IgG conjugated to a fluorophore with a distinct emission spectrum from this compound)
-
Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)
-
Permeabilization buffer (e.g., PBS with 0.3% Triton X-100)
Procedure:
-
This compound Staining:
-
Follow steps 1 and 2 from Protocol 1 to stain for amyloid plaques.
-
-
Immunohistochemistry:
-
After this compound staining and a brief rinse in PBS, permeabilize the tissue sections with permeabilization buffer for 10 minutes.
-
Wash three times with PBS for 5 minutes each.
-
Incubate the sections in blocking solution for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate with the primary antibody (e.g., anti-IBA-1) diluted in blocking solution overnight at 4°C.
-
Wash three times with PBS for 10 minutes each.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking solution for 1-2 hours at room temperature in the dark.
-
Wash three times with PBS for 10 minutes each.
-
-
Mounting and Imaging:
-
Follow steps 4 and 5 from Protocol 1 for mounting and imaging.
-
Use appropriate filter sets to separately visualize the this compound and the secondary antibody fluorophore signals.
-
Visualizations
Caption: Experimental workflow for histological staining of amyloid plaques with this compound.
Caption: Binding mechanism of this compound to amyloid-beta plaques.
References
- 1. This compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] this compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques | Semantic Scholar [semanticscholar.org]
- 4. This compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bifunctional curcumin analogue for two-photon imaging and inhibiting crosslinking of amyloid beta in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. | MGH/HST Martinos Center for Biomedical Imaging [nmr.mgh.harvard.edu]
- 7. This compound | Amyloid-β fluorescent probe | Probechem Biochemicals [probechem.com]
Application Notes and Protocols for Longitudinal Monitoring of Amyloid Plaques with CRANAD-28
For Researchers, Scientists, and Drug Development Professionals
Introduction
CRANAD-28 is a highly fluorescent, bifunctional curcumin (B1669340) analogue designed for the in vivo detection and monitoring of amyloid-beta (Aβ) plaques, a key pathological hallmark of Alzheimer's disease (AD).[1][2][3][4] Its ability to penetrate the blood-brain barrier (BBB) and bind to various Aβ species, including monomers, oligomers, and fibrillar plaques, makes it a valuable tool for preclinical research in AD.[1][5][6] These application notes provide detailed protocols for the use of this compound in longitudinal in vivo imaging studies to monitor changes in amyloid plaque burden over time in mouse models of AD.
Properties of this compound
This compound exhibits favorable photophysical properties for two-photon microscopy, a technique well-suited for deep-tissue imaging in live animals.[7] Its key characteristics are summarized in the table below.
| Property | Value | Reference |
| Chemical Structure | Difluoroboron curcumin analogue | [5][8][9][10] |
| Excitation Peak (in PBS) | 498 nm | [1][7] |
| Emission Peak (in PBS) | 578 nm | [1][7] |
| Quantum Yield (in PBS) | > 0.32 | [5][6] |
| Binding Affinity (Kd) to Aβ40 aggregates | 52.4 nM | [1] |
| Binding Affinity (Kd) to Aβ40 monomers | 68.8 nM | [1] |
| Binding Affinity (Kd) to Aβ42 monomers | 159.7 nM | [1] |
| Blood-Brain Barrier Penetration | Yes | [1][2][3][4][7] |
Mechanism of Action
This compound's mechanism of action involves its binding to the beta-sheet structures prevalent in amyloid plaques. This interaction leads to a detectable fluorescence signal, allowing for the visualization of plaques. The binding is non-covalent and reversible, enabling repeated imaging sessions.
Caption: Signaling pathway of this compound for amyloid plaque detection.
Experimental Protocols
In Vivo Two-Photon Microscopy for Longitudinal Imaging
This protocol describes the longitudinal imaging of amyloid plaques in an Alzheimer's disease mouse model (e.g., APP/PS1) using this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Saline (0.9% NaCl)
-
Anesthetic (e.g., isoflurane)
-
Alzheimer's disease transgenic mouse model (e.g., APP/PS1)
-
Wild-type littermate control mice
-
Two-photon microscope with a Ti:Sapphire laser
-
Animal handling and surgical equipment for cranial window implantation
Procedure:
-
Animal Preparation:
-
For longitudinal imaging, a cranial window must be surgically implanted over the region of interest (e.g., somatosensory or visual cortex) to provide optical access to the brain. A thinned-skull preparation can also be utilized, which is less invasive.[1][7]
-
Allow animals to recover fully for at least one week post-surgery before the first imaging session.
-
-
This compound Solution Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of imaging, dilute the stock solution in saline to the final desired concentration for injection. A typical dose for in vivo imaging in mice has not been definitively established in the reviewed literature, but based on similar compounds, a starting point of 1-5 mg/kg body weight can be considered.
-
-
Animal Anesthesia and Positioning:
-
Anesthetize the mouse using isoflurane (B1672236) (4% for induction, 1-1.5% for maintenance).
-
Secure the mouse on the microscope stage using a head-fixation apparatus to minimize motion artifacts during imaging.
-
-
This compound Administration:
-
Administer the prepared this compound solution via intravenous (tail vein) injection.
-
-
Two-Photon Imaging:
-
Imaging can be performed approximately 15 minutes after this compound injection to allow for sufficient brain penetration and plaque labeling.[7]
-
Use a two-photon microscope equipped with a Ti:Sapphire laser tuned to an appropriate wavelength for exciting this compound (e.g., 800-900 nm).
-
Collect fluorescence emission in the appropriate range for this compound (e.g., 550-650 nm).
-
Acquire Z-stacks of images to capture the three-dimensional structure of the plaques.
-
-
Longitudinal Imaging Sessions:
-
Repeat the imaging procedure (steps 3-5) at desired time intervals (e.g., weekly, bi-weekly, or monthly) to monitor changes in plaque morphology and burden in the same animal.
-
It is crucial to relocate the exact same imaging field of view at each session. This can be achieved by using blood vessel patterns as landmarks.
-
Data Analysis:
-
Image Processing:
-
Use image analysis software (e.g., ImageJ/Fiji, Imaris) to process the acquired Z-stacks.
-
Apply a median filter to reduce noise.
-
-
Plaque Quantification:
-
Plaque Burden: Threshold the images to create a binary mask of the fluorescently labeled plaques. Calculate the plaque burden as the percentage of the total imaged area or volume occupied by plaques.
-
Plaque Size and Number: Use particle analysis functions to determine the number and individual size of plaques within the imaged volume.
-
Plaque Growth/Shrinkage: By comparing images from different time points, track individual plaques and measure changes in their volume over time.
-
Appearance and Disappearance: Count the number of new plaques that appear and existing plaques that disappear between imaging sessions.
-
Caption: Experimental workflow for longitudinal amyloid plaque monitoring.
Ex Vivo Plaque Staining
This protocol is for the validation of in vivo findings and for detailed histological analysis of amyloid plaques.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS)
-
Ethanol
-
Formalin
-
Microscope slides
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Tissue Preparation:
-
Perfuse the mouse transcardially with PBS followed by 4% formalin.
-
Extract the brain and post-fix in 4% formalin overnight.
-
Cryoprotect the brain in a sucrose (B13894) solution.
-
Section the brain into thin slices (e.g., 20-40 µm) using a cryostat or vibratome.
-
-
Staining:
-
Mount the brain sections on microscope slides.
-
Incubate the sections in a solution of this compound (e.g., 10 µM in 50% ethanol) for 10-20 minutes.
-
Wash the sections with PBS to remove excess dye.
-
-
Imaging:
-
Coverslip the slides with an appropriate mounting medium.
-
Image the stained sections using a fluorescence microscope with filters suitable for this compound (e.g., blue excitation and yellow/orange emission).
-
Data Presentation
Quantitative data from longitudinal studies should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Example of Longitudinal Plaque Burden Data
| Animal ID | Treatment Group | Baseline Plaque Burden (%) | 4 Weeks Plaque Burden (%) | 8 Weeks Plaque Burden (%) | Change from Baseline (%) |
| AD-001 | Vehicle | 2.5 | 3.1 | 3.8 | +1.3 |
| AD-002 | Vehicle | 2.8 | 3.5 | 4.2 | +1.4 |
| AD-003 | Drug X | 2.6 | 2.4 | 2.2 | -0.4 |
| AD-004 | Drug X | 2.9 | 2.6 | 2.3 | -0.6 |
Table 2: Example of Individual Plaque Dynamics
| Plaque ID | Treatment Group | Baseline Volume (µm³) | 4 Weeks Volume (µm³) | 8 Weeks Volume (µm³) | Growth Rate (µm³/week) |
| P1-AD-001 | Vehicle | 150 | 180 | 220 | 8.75 |
| P2-AD-001 | Vehicle | 210 | 250 | 300 | 11.25 |
| P1-AD-003 | Drug X | 160 | 155 | 150 | -1.25 |
| P2-AD-003 | Drug X | 190 | 180 | 175 | -1.88 |
Conclusion
This compound is a robust and versatile fluorescent probe for the longitudinal in vivo imaging of amyloid plaques in preclinical models of Alzheimer's disease.[5][9][10] The protocols outlined in these application notes provide a framework for researchers to effectively utilize this compound to study the dynamics of amyloid pathology and to evaluate the efficacy of potential therapeutic interventions. The ability to repeatedly visualize and quantify amyloid plaques in the living brain offers a powerful tool to accelerate the development of new treatments for Alzheimer's disease.
References
- 1. This compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A bifunctional curcumin analogue for two-photon imaging and inhibiting crosslinking of amyloid beta in Alzheimer's disease - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Long-term in vivo imaging of β-amyloid plaque appearance and growth in a mouse model of cerebral β-amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Bifunctional curcumin analogue for two-photon imaging and inhibiting crosslinking of amyloid beta in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. (Open Access) this compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques. (2020) | Kathleen Ran | 14 Citations [scispace.com]
- 10. [PDF] this compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: CRANAD-28 in Alzheimer's Disease Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CRANAD-28 is a fluorescent probe derived from a curcumin (B1669340) scaffold, specifically a difluoroboron curcumin analogue, designed for the detection and visualization of amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's disease (AD).[1][2] Its favorable properties, including the ability to penetrate the blood-brain barrier, high binding affinity to Aβ aggregates, and bright fluorescence, make it a valuable tool for both in vivo and ex vivo studies in AD mouse models.[1][2][3][4][5] this compound has been shown to be effective for labeling Aβ plaques and cerebral amyloid angiopathy (CAA) in living mice, enabling longitudinal studies of plaque development.[1][3][6] Furthermore, it can be utilized for detailed histological analysis of brain tissue.[1][4]
Physicochemical and Fluorescent Properties
This compound is a brightly fluorescent small molecule with a quantum yield greater than 0.32 in PBS.[1][4] Its spectral properties are summarized in the table below.
| Property | Value | Reference |
| Excitation Peak (in PBS) | 498 nm | [1][3][4] |
| Emission Peak (in PBS) | 578 nm | [1][3][4][7] |
| Quantum Yield (in PBS) | > 0.32 | [1][4] |
Binding Affinity to Amyloid-β Species
This compound demonstrates the ability to bind to various forms of Aβ peptides, including monomers, dimers, oligomers, and insoluble aggregates.[1][3][4] This broad-spectrum binding allows for the comprehensive labeling of Aβ pathology. The dissociation constants (Kd) for different Aβ species are detailed in the following table.
| Aβ Species | Kd (nM) | Reference |
| Aβ40 monomers | 68.8 | [3] |
| Aβ42 monomers | 159.7 | [3] |
| Aβ42 dimers | 162.9 | [3] |
| Aβ42 oligomers | 85.7 | [3] |
| Aβ40 aggregates | 52.4 | [3] |
Experimental Protocols
Ex Vivo Histological Staining of Aβ Plaques
This protocol outlines the procedure for staining Aβ plaques in brain sections from AD mouse models.
Materials:
-
This compound solution (20 µM in 50% ethanol)
-
Phosphate-buffered saline (PBS)
-
Formalin (4%)
-
Distilled water
-
Glass slides
-
Hydrophobic barrier pen
-
Fluorescence microscope
Procedure:
-
Mount brain sections onto glass slides.
-
Fix the sections in 4% formalin for 5 minutes.
-
Wash the slides twice with PBS buffer.
-
Use a hydrophobic barrier pen to draw a waterproof barrier around the mounted sections.
-
Incubate the sections with this compound solution (20 µM in 50% ethanol).
-
Wash the sections with distilled water 3-4 times.
-
Allow the slides to dry at room temperature.
-
Image the stained sections using a fluorescence microscope.[1]
In Vivo Two-Photon Imaging of Aβ Plaques and CAA
This protocol describes the use of this compound for real-time imaging of Aβ pathology in living AD mice.
Materials:
-
This compound solution (for intravenous injection)
-
APP/PS1 transgenic mice (or other suitable AD model)
-
Wild-type mice (as control)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for thinned-skull window preparation
-
Two-photon microscope
-
Texas-red dextran (B179266) (70,000 MW, for vessel labeling)
Procedure:
-
Anesthetize the mouse.
-
Perform a thinned-skull window surgery to provide optical access to the brain. This method is less invasive than a full craniotomy.[3]
-
Administer this compound via intravenous (i.v.) injection.
-
For vessel visualization, co-inject Texas-red dextran.[3]
-
Allow the probe to circulate and penetrate the blood-brain barrier. Peak brain concentration is typically observed around 5 minutes post-injection.[3]
-
Position the mouse under the two-photon microscope.
-
Acquire images of Aβ plaques and cerebral amyloid angiopathy (CAA). Images can be taken as early as 15 minutes post-injection.[3]
-
Monitor the fluorescence signal over time to observe plaque dynamics.
Co-staining with Microglia Marker IBA-1
This protocol allows for the simultaneous visualization of Aβ plaques and associated microglia.
Materials:
-
This compound solution
-
Primary antibody: IBA-1 (1:500 dilution)
-
Secondary antibody (e.g., goat anti-rabbit IgG, 1:1000 dilution)
-
Brain sections from AD mouse model
-
Standard immunohistochemistry reagents (blocking solution, buffers, etc.)
-
Fluorescence microscope with appropriate filters
Procedure:
-
First, stain the brain sections with this compound following the ex vivo histological staining protocol.
-
Proceed with standard immunohistochemistry for IBA-1.
-
Incubate the sections with the primary IBA-1 antibody.
-
Wash and then incubate with the appropriate fluorescently labeled secondary antibody.
-
Mount and coverslip the slides.
-
Image the sections using a fluorescence microscope, using different filters to distinguish between this compound (Aβ plaques) and the IBA-1 signal (microglia).[1]
Visualizations
Caption: Interaction of this compound with Amyloid-β.
Caption: Workflow for in vivo imaging with this compound.
References
- 1. This compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bifunctional curcumin analogue for two-photon imaging and inhibiting crosslinking of amyloid beta in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. (Open Access) this compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques. (2020) | Kathleen Ran | 14 Citations [scispace.com]
- 6. | MGH/HST Martinos Center for Biomedical Imaging [nmr.mgh.harvard.edu]
- 7. This compound | Amyloid-β fluorescent probe | Probechem Biochemicals [probechem.com]
Application Notes and Protocols for In Vivo Imaging with CRANAD-28
For Researchers, Scientists, and Drug Development Professionals
Introduction
CRANAD-28 is a fluorescent probe derived from curcumin (B1669340), engineered for the in vivo detection and imaging of amyloid-beta (Aβ) plaques and cerebral amyloid angiopathy (CAA), which are pathological hallmarks of Alzheimer's disease (AD).[1][2][3][4][5][6] Its ability to penetrate the blood-brain barrier (BBB) and bind to Aβ aggregates makes it a valuable tool for preclinical research in AD.[1][2][3][4][5][6][7] These application notes provide detailed protocols for the administration of this compound for in vivo imaging studies.
Product Information
| Property | Description |
| Product Name | This compound |
| Target | Amyloid-beta (Aβ) plaques and Cerebral Amyloid Angiopathy (CAA) |
| Excitation/Emission | ~498 / 578 nm[2][8] |
| Administration Route | Intravenous (i.v.) injection |
| Animal Models | APP/PS1 transgenic mice, Beagle dogs[1][9] |
| Imaging Modality | Two-photon microscopy, Confocal scanning laser ophthalmoscopy |
Key Experimental Parameters
The following table summarizes key quantitative data for in vivo imaging experiments using this compound and related compounds.
| Parameter | Value | Animal Model | Notes |
| Administration Route | Intravenous (i.v.) | Mouse, Dog | The most common and effective route for systemic delivery.[1][9] |
| Dosage | 1.0 - 5.0 mg/kg | Mouse | Dosage may require optimization depending on the specific mouse model and imaging system. A dosage of 5.0 mg/kg was used for the related compound CRANAD-2.[10][11] Another study used 1.0 mg/kg for a different NIR probe.[12] |
| Vehicle | DMSO/Saline mixture | N/A | While not explicitly stated in all reviewed literature, a common practice for similar hydrophobic compounds is to dissolve them in a minimal amount of DMSO and then dilute with sterile saline to the final injection volume. The final concentration of DMSO should be kept low (typically <10%) to avoid toxicity. |
| Injection Volume | 100 - 200 µL | Mouse | Standard volume for intravenous injections in mice. |
| Time to Peak in Brain | ~5 minutes post-injection | Mouse | This compound concentration in the brain peaks shortly after administration.[1] |
| Imaging Time Window | 15 - 240 minutes post-injection | Mouse | Imaging can be performed as early as 15 minutes post-injection.[1] Longer time points (e.g., 30, 60, 120, 240 minutes) have been used for related compounds to track signal retention in plaques versus washout from surrounding tissue.[10] |
Experimental Protocols
I. Preparation of this compound for Injection
-
Reconstitution: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 1-5 mg/mL. Vortex briefly to ensure complete dissolution.
-
Dilution: On the day of the experiment, dilute the this compound stock solution in sterile, physiological saline (0.9% NaCl) to the final desired concentration for injection. The final volume of DMSO in the injectate should be minimized (ideally less than 10% of the total volume) to prevent adverse effects.
-
Final Concentration: The final concentration should be calculated based on the desired dosage (e.g., 1-5 mg/kg) and the body weight of the animal. For a 25g mouse receiving a 5 mg/kg dose, the total amount of this compound to be injected is 0.125 mg.
II. In Vivo Two-Photon Imaging in a Mouse Model of AD
This protocol is designed for imaging Aβ plaques in transgenic mouse models, such as APP/PS1 mice, which develop amyloid pathology.
-
Animal Preparation:
-
Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane).
-
To enable transcranial imaging, a cranial window must be prepared. This can be achieved through a thinned-skull preparation or by implanting a glass coverslip over the region of interest in the cortex.[1]
-
Place the anesthetized mouse on the microscope stage and ensure the head is firmly fixed.
-
-
This compound Administration:
-
Perform a tail vein injection of the prepared this compound solution.
-
-
Two-Photon Imaging:
-
Begin imaging approximately 5 minutes after the injection to allow for the probe to reach its peak concentration in the brain.[1]
-
Use a two-photon microscope equipped with a laser tuned to the appropriate excitation wavelength for this compound (approximately 800-900 nm, as is common for probes with excitation around 500 nm).
-
Collect emission signals in the appropriate range (e.g., 550-650 nm) to capture the fluorescence of this compound bound to Aβ plaques.
-
Acquire images at various time points (e.g., 15, 30, 60, 120 minutes) to assess the binding and washout kinetics of the probe.
-
Visualizations
Signaling Pathway
This compound does not directly modulate a signaling pathway but rather binds to aggregated Aβ, which is central to the amyloid cascade hypothesis in Alzheimer's disease. The following diagram illustrates this concept.
Caption: this compound binds to Aβ plaques for fluorescence imaging.
Experimental Workflow
The following diagram outlines the general workflow for an in vivo imaging experiment using this compound.
Caption: Workflow for in vivo imaging with this compound.
Troubleshooting
-
Low Signal-to-Noise Ratio:
-
Increase the dosage of this compound.
-
Optimize the imaging parameters (laser power, detector gain).
-
Ensure the cranial window is clear and free of debris.
-
-
High Background Signal:
-
Allow for a longer washout period before imaging.
-
Check for autofluorescence in the tissue at the imaging wavelength.
-
-
Animal Health Issues:
-
Minimize the concentration of DMSO in the injection vehicle.
-
Ensure proper anesthetic procedures and monitoring of the animal's vital signs.
-
Conclusion
This compound is a potent fluorescent probe for the in vivo visualization of Aβ pathology.[2][4] The protocols outlined in this document provide a framework for conducting successful in vivo imaging experiments. Researchers should optimize the specific parameters based on their experimental setup and animal models to achieve the best results.
References
- 1. Bifunctional curcumin analogue for two-photon imaging and inhibiting crosslinking of amyloid beta in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A bifunctional curcumin analogue for two-photon imaging and inhibiting crosslinking of amyloid beta in Alzheimer's disease - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. This compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (Open Access) this compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques. (2020) | Kathleen Ran | 14 Citations [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. [PDF] this compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques | Semantic Scholar [semanticscholar.org]
- 8. This compound | Amyloid-β fluorescent probe | Probechem Biochemicals [probechem.com]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Design, synthesis, and testing of difluoroboron derivatized curcumins as near infrared probes for in vivo detection of amyloid-β deposits - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Design of Magnetic Resonance Imaging Agents Binding to Amyloid Deposits [mdpi.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Co-staining CRANAD-28 with Immunofluorescence Markers
For Researchers, Scientists, and Drug Development Professionals
Introduction
CRANAD-28 is a fluorescent probe derived from curcumin, designed for the sensitive and specific detection of amyloid-beta (Aβ) plaques, a key pathological hallmark of Alzheimer's disease.[1][2][3] Its bright fluorescence and ability to penetrate the blood-brain barrier make it a valuable tool for both in vitro and in vivo studies.[1][2][3] Co-staining this compound with immunofluorescence (IF) markers allows for the simultaneous visualization of Aβ plaques and other cellular or pathological features, providing deeper insights into the complex cellular environment of the Alzheimer's brain.
These application notes provide a detailed protocol for the co-staining of brain tissue sections with this compound and various immunofluorescence markers, enabling the contextual analysis of Aβ pathology in relation to specific cell types and other disease-related proteins.
This compound: Chemical Properties and Mechanism of Action
This compound is a small molecule with excitation and emission maxima at approximately 498 nm and 578 nm, respectively.[2][4][5][6] It binds to the β-sheet structures prevalent in Aβ fibrils, leading to a significant increase in its fluorescence quantum yield.[7] This property allows for the high-contrast visualization of Aβ plaques. This compound has been shown to bind to various forms of Aβ, including monomers, oligomers, and mature fibrils.[2]
Experimental Protocols
This section provides a general protocol for co-staining paraffin-embedded or frozen brain tissue sections with this compound and a primary antibody of interest. Researchers should optimize the protocol for their specific antibodies and tissue types.
I. Tissue Preparation
A. Paraffin-Embedded Sections:
-
Deparaffinize tissue sections by immersing slides in xylene (2 x 5 minutes).
-
Rehydrate the sections through a graded series of ethanol (B145695) solutions: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes), and 50% (1 x 3 minutes).
-
Rinse slides in distilled water and then in Phosphate-Buffered Saline (PBS).
B. Frozen Sections:
-
Air dry frozen sections at room temperature for 30-60 minutes.
-
Fix the sections with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash the slides with PBS (3 x 5 minutes).
II. Antigen Retrieval (for Paraffin-Embedded Sections)
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a pre-heated antigen retrieval solution (e.g., 10 mM sodium citrate (B86180) buffer, pH 6.0) and heating in a steamer or water bath at 95-100°C for 20-30 minutes.
-
Allow the slides to cool down to room temperature in the buffer.
-
Wash with PBS (3 x 5 minutes).
III. This compound Staining
-
Prepare a 10-20 µM working solution of this compound in PBS or a suitable buffer.
-
Incubate the tissue sections with the this compound working solution for 10-15 minutes at room temperature, protected from light.
-
Wash the sections with PBS (3 x 5 minutes).
IV. Immunofluorescence Staining
-
Blocking: Incubate the sections in a blocking buffer (e.g., 5% normal serum from the secondary antibody host species, 0.3% Triton X-100 in PBS) for 1 hour at room temperature to block non-specific binding sites.
-
Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in the blocking buffer. Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.
-
Washing: Wash the sections with PBS containing 0.1% Triton X-100 (PBST) (3 x 5 minutes).
-
Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in the blocking buffer. Incubate the sections with the secondary antibody for 1-2 hours at room temperature in a dark, humidified chamber.
-
Washing: Wash the sections with PBST (3 x 5 minutes).
V. Mounting and Imaging
-
Nuclear Counterstain (Optional): Incubate sections with a nuclear counterstain like DAPI (4′,6-diamidino-2-phenylindole) for 5-10 minutes. Wash with PBS.
-
Mounting: Mount the coverslips onto the slides using an anti-fade mounting medium.
-
Imaging: Acquire images using a fluorescence or confocal microscope with appropriate filter sets.
Quantitative Data Summary
| Parameter | Recommendation | Notes |
| This compound Concentration | 10-20 µM | Optimal concentration may vary depending on tissue and plaque load. |
| This compound Incubation Time | 10-15 minutes | Longer incubation times are generally not necessary. |
| Primary Antibody Dilution | Varies by antibody | Refer to the manufacturer's datasheet and optimize for your specific application. For example, anti-Iba1 (1:500 - 1:1000), anti-6E10 (1:5000), anti-OC (1:400).[8][9] |
| Secondary Antibody Dilution | 1:200 - 1:1000 | Optimize to achieve a good signal-to-noise ratio. |
| Microscopy Filter Sets | See Table 2 | Selection depends on the fluorophores used in the experiment. |
Table 1: Recommended Parameters for this compound Co-staining
| Fluorophore | Excitation (nm) | Emission (nm) | Recommended Filter Set |
| This compound | ~498 | ~578 | FITC/TRITC |
| DAPI | ~358 | ~461 | DAPI |
| FITC / Alexa Fluor 488 | ~495 | ~519 | FITC |
| TRITC / Alexa Fluor 594 | ~550 | ~575 | TRITC |
| Cy5 / Alexa Fluor 647 | ~650 | ~670 | Cy5 |
Table 2: Recommended Microscopy Filter Sets for Multi-color Imaging [4][5][10][11]
Mandatory Visualizations
Caption: Binding mechanism of this compound to amyloid-beta fibrils.
Caption: Experimental workflow for co-staining with this compound.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| High Background from this compound | This compound concentration too high. | Decrease the concentration of this compound. |
| Inadequate washing after this compound incubation. | Increase the number and duration of washing steps after this compound staining. | |
| Weak or No Immunofluorescence Signal | Primary antibody concentration is too low. | Increase the primary antibody concentration or incubation time. |
| Incompatible primary and secondary antibodies. | Ensure the secondary antibody is raised against the host species of the primary antibody.[7] | |
| Antigen masking. | Optimize the antigen retrieval protocol. | |
| Spectral Overlap / Bleed-through | Emission spectra of fluorophores are too close. | Choose fluorophores with well-separated emission spectra. Use a spectral imaging microscope and linear unmixing software to separate the signals.[12][13][14][15] |
| Incorrect filter sets. | Use narrow band-pass filters to minimize bleed-through.[12][13] | |
| Photobleaching | Excessive exposure to excitation light. | Minimize exposure time and use an anti-fade mounting medium. |
Table 3: Troubleshooting Guide for this compound Co-staining
Conclusion
Co-staining with this compound and immunofluorescence markers is a powerful technique to investigate the intricate relationship between amyloid-beta pathology and various cellular and molecular players in the context of Alzheimer's disease. The protocols and data presented here provide a comprehensive guide for researchers to successfully implement this methodology in their studies. Careful optimization of the staining conditions and appropriate selection of fluorophores and filter sets are crucial for obtaining high-quality, reliable data.
References
- 1. Immunofluorescent labelling of paraffin brain tissue sections [protocols.io]
- 2. This compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. optolongfilter.com [optolongfilter.com]
- 5. 89401-et-dapi-fitc-tritc-cy5-quad - Chroma Technology Corp [chroma.com]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Design of Magnetic Resonance Imaging Agents Binding to Amyloid Deposits [mdpi.com]
- 8. Non-invasive visualization of amyloid-beta deposits in Alzheimer amyloidosis mice using magnetic resonance imaging and fluorescence molecular tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 10. - AVR [avr-optics.com]
- 11. - AVR [avr-optics.com]
- 12. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 13. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 14. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Spectral Overlap - Flow Core – Syracuse University [flowcore.syr.edu]
Application Notes and Protocols: CRANAD-28 for Fluorescence Molecular Tomography (FMT) in Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
CRANAD-28 is a robust, curcumin-based fluorescent probe designed for the sensitive and specific detection of amyloid-beta (Aβ) plaques, a key pathological hallmark of Alzheimer's disease (AD).[1][2] Its ability to penetrate the blood-brain barrier and bind to various Aβ species, including monomers, oligomers, and fibrils, makes it a valuable tool for both in vitro and in vivo applications.[3][4] These application notes provide detailed protocols for the use of this compound in fluorescence molecular tomography (FMT), enabling three-dimensional visualization and quantification of Aβ burden in preclinical models of AD. Furthermore, the theranostic properties of this compound, specifically its ability to inhibit Aβ crosslinking, are highlighted, offering a dual-function tool for diagnostic imaging and therapeutic research.[3][5]
Physicochemical and Spectral Properties
This compound exhibits favorable spectral properties for in vivo imaging. A summary of its key quantitative data is presented in Table 1.
| Property | Value | Reference |
| Molecular Weight | 484.3 g/mol | N/A |
| Excitation Wavelength (λex) | 498 nm (in PBS) | [4] |
| Emission Wavelength (λem) | 578 nm (in PBS) | [4] |
| Quantum Yield (Φ) | > 0.32 (in PBS) | [4] |
| Binding Affinity (Kd) to Aβ40 aggregates | 52.4 nM | [3] |
| Binding Affinity (Kd) to Aβ40 monomers | 68.8 nM | [3] |
| Binding Affinity (Kd) to Aβ42 monomers | 159.7 nM | [3] |
| Binding Affinity (Kd) to Aβ42 dimers | 162.9 nM | [3] |
| Binding Affinity (Kd) to Aβ42 oligomers | 85.7 nM | [3] |
Table 1: Quantitative data for this compound.
Mechanism of Action and Signaling Pathway
This compound is a derivative of curcumin (B1669340), a natural compound known to bind to the β-sheet structures prevalent in Aβ fibrils.[6] The difluoroboron moiety in this compound enhances its fluorescent properties.[1] Upon binding to Aβ aggregates, this compound's fluorescence characteristics are altered, providing a detectable signal for imaging. Interestingly, unlike many fluorescent probes that show an increase in fluorescence upon binding, the fluorescence intensity of this compound decreases when it interacts with Aβ species.[3] This quenching phenomenon is the basis for its use in detecting Aβ plaques.
Caption: this compound crosses the BBB and binds to Aβ plaques, causing fluorescence quenching detected by FMT.
Experimental Protocols
In Vitro Binding Affinity Determination
This protocol describes how to determine the binding affinity (Kd) of this compound to Aβ aggregates using a fluorescence titration assay.
Materials:
-
This compound
-
Synthetic Aβ peptides (e.g., Aβ1-42)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorometer
Procedure:
-
Preparation of Aβ Aggregates: Prepare Aβ aggregates by incubating a solution of the peptide in PBS according to established protocols.
-
Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to the desired working concentration in PBS.
-
Fluorescence Titration:
-
To a constant concentration of Aβ aggregates in PBS, add increasing concentrations of this compound.
-
After a short incubation period at room temperature, measure the fluorescence intensity at the emission maximum of this compound (578 nm) with excitation at 498 nm.
-
A control titration with this compound in PBS without Aβ aggregates should also be performed.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity as a function of the this compound concentration.
-
Fit the data to a one-site binding model to determine the dissociation constant (Kd).
-
In Vivo Fluorescence Molecular Tomography (FMT) Imaging
This protocol outlines the procedure for performing in vivo FMT imaging of Aβ plaques in a transgenic mouse model of Alzheimer's disease using this compound. This protocol is adapted from a similar study using the related compound CRANAD-2.[3][7]
Materials:
-
Transgenic AD mouse model (e.g., APP/PS1) and wild-type controls
-
This compound
-
Vehicle for injection (e.g., 15% DMSO, 15% Cremophor, 70% PBS)
-
Anesthesia (e.g., isoflurane)
-
FMT imaging system
-
Animal handling and monitoring equipment
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (B1672236) (4% for induction, 1.5-2% for maintenance).
-
Remove the fur from the head of the mouse to minimize light scattering and absorption.
-
Position the mouse in the FMT imaging chamber, ensuring the head is properly aligned with the imaging field of view.
-
-
This compound Administration:
-
Prepare a fresh solution of this compound in the vehicle. A typical dose for a similar compound (CRANAD-3) is 0.5 mg/kg.[8]
-
Administer the this compound solution via intravenous (i.v.) injection (e.g., through the tail vein).
-
-
FMT Data Acquisition:
-
Acquire a baseline (pre-injection) FMT scan.
-
Acquire a series of FMT scans at different time points post-injection (e.g., 5, 10, 20, and 30 minutes).[7]
-
Use appropriate excitation and emission filters for this compound (or a closely matched set available on the FMT system).
-
-
Data Reconstruction and Analysis:
-
Reconstruct the acquired FMT data to generate 3D images of the fluorescence distribution in the mouse brain.
-
Co-register the FMT images with an anatomical imaging modality (e.g., MRI or a digital mouse atlas) for accurate localization of the signal.
-
Perform quantitative analysis by defining regions of interest (ROIs) in the brain and measuring the fluorescence signal intensity over time.
-
Caption: Workflow for in vivo FMT imaging of amyloid-beta plaques using this compound.
Theranostic Applications
This compound not only serves as an imaging agent but also exhibits potential therapeutic effects. Studies have shown that this compound can inhibit the crosslinking of Aβ induced by copper, a metal ion implicated in AD pathology.[3][5] This anti-crosslinking activity suggests that this compound could interfere with the aggregation cascade of Aβ, potentially slowing disease progression. This dual functionality makes this compound a valuable theranostic tool for developing and evaluating new AD therapies.
Conclusion
This compound is a versatile and powerful fluorescent probe for the study of Alzheimer's disease. Its favorable spectral properties, ability to cross the blood-brain barrier, and specific binding to Aβ plaques make it an excellent candidate for fluorescence molecular tomography applications. The detailed protocols provided here will enable researchers to effectively utilize this compound for the 3D visualization and quantification of Aβ burden in preclinical models, as well as to explore its potential as a theranostic agent in the development of novel AD treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. Non-invasive visualization of amyloid-beta deposits in Alzheimer amyloidosis mice using magnetic resonance imaging and fluorescence molecular tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. OPG [opg.optica.org]
- 4. Dye-Binding Assays for Evaluation of the Effects of Small Molecule Inhibitors on Amyloid (Aβ) Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]
- 6. Design and synthesis of curcumin analogues for in vivo fluorescence imaging and inhibiting copper-induced cross-linking of amyloid beta species in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Near-infrared fluorescence molecular imaging of amyloid beta species and monitoring therapy in animal models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of High-Affinity Amyloid Ligands Using a Ligand-Based Virtual Screening Pipeline - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CRANAD-28 Imaging in Canine Retinal Amyloid Deposits
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of CRANAD-28, a fluorescent probe for the in vivo imaging of amyloid-beta (Aβ) deposits in the retinas of canines. This technique serves as a promising, non-invasive tool for studying Alzheimer's disease (AD) and other amyloid-related pathologies in a relevant animal model.
Introduction
Canine cognitive dysfunction syndrome shares many pathological hallmarks with human Alzheimer's disease, including the accumulation of amyloid-beta plaques in the brain and retina. This compound, a curcumin (B1669340) derivative, is a lipophilic fluorescent probe capable of crossing the blood-retinal barrier to bind to Aβ plaques.[1] Its fluorescence upon binding allows for the in vivo visualization of these deposits using specialized retinal imaging equipment. The ability to monitor retinal amyloid deposition in canines offers a valuable avenue for understanding disease progression, evaluating therapeutic efficacy, and developing novel diagnostic strategies.
Mechanism of Action
This compound is a small molecule fluorescent probe designed to specifically bind to the beta-sheet structures characteristic of amyloid plaques.[2] As a derivative of curcumin, it possesses the necessary lipophilicity to penetrate the blood-retinal barrier.[1] Upon binding to Aβ aggregates, the fluorescence quantum yield of this compound is significantly enhanced, enabling the detection of amyloid deposits against the background of non-labeled tissue. The probe has an excitation peak at approximately 498 nm and an emission peak at 578 nm.[2]
Quantitative Data Summary
The following table summarizes the key findings from a study utilizing this compound for in vivo retinal amyloid imaging in a canine model of Alzheimer's disease. The study observed the appearance of new fluorescent spots after the intravenous administration of this compound, indicating the labeling of amyloid deposits.
| Animal Group | Number of Animals | Pre-injection Findings | Post-injection Findings |
| Cognitively Impaired | 2 | Punctate auto-fluorescent features | Additional fluorescent spots not coincident with auto-fluorescence |
| Cognitively Normal | 2 | Punctate auto-fluorescent features | Additional fluorescent spots not coincident with auto-fluorescence |
Table 1: Summary of in vivo retinal imaging findings with this compound in canines. Data extracted from Emptage et al., 2016.
Experimental Protocols
Animal Preparation and Cognitive Assessment
-
Animal Model: Aged beagle dogs are a suitable model for studying age-related cognitive decline and amyloid pathology.
-
Cognitive Assessment: Prior to imaging, canines should be categorized based on their cognitive status. A battery of non-verbal cognitive function tests can be employed to classify them as cognitively normal or cognitively impaired. This baseline assessment is crucial for correlating retinal amyloid burden with cognitive function.
In Vivo Retinal Imaging Protocol
This protocol is adapted from the methodology described by Emptage et al., 2016.
Materials:
-
This compound fluorescent probe
-
Sterile vehicle for injection (e.g., saline or a solution of DMSO, PEG, and saline)
-
Heidelberg HRA (confocal scanning laser ophthalmoscope with Spectralis spectral domain OCT) or equivalent imaging system
-
Anesthetic agents for animal sedation or general anesthesia
-
Mydriatic eye drops (e.g., tropicamide, phenylephrine)
-
Topical anesthetic eye drops (e.g., proparacaine)
Procedure:
-
Animal Sedation/Anesthesia: Anesthetize the canine according to an approved institutional animal care and use committee (IACUC) protocol to ensure immobility during the imaging procedure.
-
Pupil Dilation: Instill mydriatic eye drops into the eye to be imaged to achieve maximum pupil dilation.
-
Topical Anesthesia: Apply topical anesthetic eye drops to the cornea to minimize discomfort and the blink reflex.
-
Baseline Imaging:
-
Position the animal in front of the Heidelberg HRA imaging system.
-
Perform baseline retinal imaging using the blue laser auto-fluorescence mode to capture endogenous fluorescence. This is critical for distinguishing pre-existing auto-fluorescent features from this compound signals.
-
-
This compound Administration:
-
Administer this compound via intravenous (IV) injection. The recommended dosage should be optimized based on preliminary studies, as the exact dose for canines is not yet standardized in published literature. For mouse models, doses around 5-10 mg/kg have been used.
-
-
Post-injection Imaging:
-
Commence imaging 5 minutes after the IV injection of this compound.
-
Use the appropriate excitation and emission filters for this compound (Excitation: ~498 nm, Emission: ~578 nm). The auto-fluorescence mode of the Heidelberg HRA can be utilized.
-
Focus the instrument on the anterior retina, as this has been found to provide the best visualization of this compound labeled amyloid deposits.
-
Acquire multiple images across different retinal fields.
-
-
OCT Imaging (Optional):
-
Optical Coherence Tomography (OCT) B-scans can be performed and overlaid on the fluorescence images to provide structural context. Note that this compound labeled spots may not produce a visible contrast in OCT images.
-
-
Animal Recovery:
-
Following the imaging session, allow the animal to recover from anesthesia under veterinary supervision.
-
Data Analysis
-
Image Registration: Align pre- and post-injection images to accurately identify new fluorescent spots.
-
Identification of this compound Positive Spots: Compare the post-injection images to the baseline auto-fluorescence images. Any new, distinct fluorescent spots that appear after this compound administration are considered to be labeled amyloid deposits.
-
Quantitative Analysis:
-
Number of Deposits: Count the number of this compound positive spots in each retinal image.
-
Size of Deposits: Use image analysis software (e.g., ImageJ) to measure the area of each fluorescent spot.
-
Fluorescence Intensity: Measure the mean fluorescence intensity of each spot.
-
Normalize these measurements to the area of the retina imaged.
-
-
Statistical Analysis: Compare the quantitative data between cognitively impaired and cognitively normal groups to assess for statistically significant differences.
Visualizations
Caption: A flowchart of the experimental protocol for in vivo retinal amyloid imaging in canines using this compound.
Caption: The mechanism of this compound in labeling retinal amyloid deposits.
References
Application Notes and Protocols for CRANAD-28 Brain Tissue Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
CRANAD-28 is a fluorescent probe derived from a curcumin (B1669340) analogue, specifically a difluoroboron curcumin compound.[1][2][3] It is a valuable tool in Alzheimer's disease research for the visualization of amyloid-beta (Aβ) plaques, a key pathological hallmark of the disease.[1][2][3][4] this compound exhibits bright fluorescence, can penetrate the blood-brain barrier for in vivo studies, and demonstrates low toxicity, making it a potent imaging agent.[1][2][3][5] This document provides a detailed experimental workflow and protocol for the use of this compound in staining Aβ plaques in brain tissue sections.
Key Properties of this compound
This compound is characterized by its specific binding to various forms of Aβ peptides, including monomers, dimers, oligomers, and plaques.[1][2] Its fluorescence properties are summarized in the table below.
| Property | Value | Reference |
| Excitation Peak (in PBS) | 498 nm | [1][2][6] |
| Emission Peak (in PBS) | 578 nm | [1][2][6] |
| Quantum Yield (in PBS) | > 0.32 | [1][2] |
Experimental Workflow
The overall workflow for this compound staining of brain tissue involves several key stages, from tissue preparation to image analysis. This process is designed to ensure optimal labeling of Aβ plaques and high-quality fluorescence imaging.
Detailed Experimental Protocol
This protocol is adapted from established methods for fluorescent staining of Aβ plaques in brain tissue.[2][7]
Materials and Reagents:
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Paraformaldehyde (PFA), 4% in PBS
-
Sucrose (B13894) solutions (15% and 30% in PBS)
-
Optimal Cutting Temperature (OCT) compound
-
Mounting medium for fluorescence microscopy
-
Glass microscope slides and coverslips
-
Staining jars or multi-well plates
-
Fluorescence microscope with appropriate filter sets (e.g., blue excitation)
Tissue Preparation:
-
Perfusion and Fixation: Anesthetize the animal (e.g., APP/PS1 transgenic mouse) and perfuse transcardially with ice-cold PBS, followed by 4% PFA in PBS.[7]
-
Post-fixation: Dissect the brain and post-fix in 4% PFA at 4°C for 24 hours.
-
Cryoprotection: Transfer the brain to a 15% sucrose solution in PBS at 4°C until it sinks, then transfer to a 30% sucrose solution in PBS at 4°C until it sinks.
-
Embedding and Sectioning: Embed the cryoprotected brain in OCT compound and freeze. Cut 30-40 µm thick sections using a cryostat or vibratome.[7] Store sections in PBS at 4°C.
This compound Staining Protocol:
-
Washing: Place the free-floating brain sections into the wells of a 24-well plate. Wash the sections three times with PBS for 5 minutes each.
-
Incubation: Prepare a 20 µM working solution of this compound in PBS from a stock solution. Incubate the brain sections in the this compound solution for 30 minutes at room temperature in the dark.[2]
-
Washing: Wash the sections three times with PBS for 5 minutes each to remove unbound this compound.
-
Mounting: Carefully mount the stained sections onto glass microscope slides.
-
Coverslipping: Add a drop of mounting medium to the sections and place a coverslip over them, avoiding air bubbles.
-
Storage: Store the slides in the dark at 4°C until imaging.
Co-staining with Other Markers
This compound can be used in conjunction with other antibodies for multi-labeling experiments. For instance, co-staining with IBA-1 antibody can be performed to visualize microglia in relation to Aβ plaques.[1][2] In such cases, the standard immunohistochemistry protocol for the antibody should be performed after the this compound staining, ensuring that the secondary antibody's fluorophore has a distinct emission spectrum from this compound.
Imaging and Data Analysis
Stained brain sections should be imaged using a fluorescence microscope. For this compound, a blue excitation filter is typically used.[2] Quantitative analysis can be performed using image analysis software (e.g., ImageJ) to measure various parameters of the Aβ plaques.
Quantitative Data Summary:
| Parameter | Description | Example Finding with this compound | Reference |
| Plaque Brightness | The fluorescence intensity of the stained plaques. | Aβ plaques stained with this compound are noticeably brighter than those stained with Thioflavin S at matched concentrations. | [2] |
| Plaque Size | The diameter or area of the stained plaques. | Staining with this compound generally results in larger measured amyloid beta plaques, potentially due to its ability to bind to soluble Aβ species at the plaque periphery. | [1] |
| Plaque Number | The count of stained plaques per unit area. | This compound staining can be compared to other methods like antibody staining (e.g., with 3D6 antibody) to assess the inclusivity of plaque labeling. | [2] |
| Microglia Correlation | The relationship between plaque size and the density of surrounding microglia. | A statistically significant negative correlation has been observed between the size of this compound labeled Aβ plaques and the density of surrounding microglia. | [1][2][3] |
This compound Binding to Amyloid-Beta
This compound directly binds to amyloid-beta plaques, enabling their visualization. The interaction is based on the chemical structure of this compound, a curcumin analogue, which has an affinity for the beta-sheet structures characteristic of amyloid fibrils.
This compound is a robust and versatile fluorescent probe for the labeling and visualization of amyloid-beta plaques in brain tissue.[2] Its superior brightness and ability to be used in both ex vivo and in vivo settings make it a valuable tool for advancing our understanding of Alzheimer's disease pathology and for the development of novel therapeutics.[1][2][8][9] The provided protocol offers a standardized workflow to ensure reproducible and high-quality results in your research.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] this compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques | Semantic Scholar [semanticscholar.org]
- 5. (Open Access) this compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques. (2020) | Kathleen Ran | 14 Citations [scispace.com]
- 6. This compound | Amyloid-β fluorescent probe | Probechem Biochemicals [probechem.com]
- 7. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. | MGH/HST Martinos Center for Biomedical Imaging [nmr.mgh.harvard.edu]
- 9. A bifunctional curcumin analogue for two-photon imaging and inhibiting crosslinking of amyloid beta - 复旦大学脑科学转化研究院 [theyuanlab.net]
CRANAD-28: Application Notes and Protocols for Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of CRANAD-28, a fluorescent probe for the detection of amyloid-beta (Aβ) plaques, in animal models of Alzheimer's disease. The following sections detail recommended dosages, concentrations, and experimental protocols based on available research.
Quantitative Data for CRANAD Probes in Animal Studies
While specific dosage and concentration for this compound for in vivo animal studies are not explicitly detailed in the reviewed literature, data from closely related compounds, CRANAD-2 and CRANAD-3, provide valuable context and a starting point for experimental design.
| Compound | Animal Model | Dosage | Administration Route | Vehicle/Formulation | Application | Reference |
| CRANAD-2 | arcAβ Mice | 2.0 mg/kg | Intravenous (i.v.) | 15% DMSO + 70% PBS (pH 7.4) + 15% Kolliphor EL | Fluorescence Molecular Tomography (FMT) and MRI | [1] |
| CRANAD-3 | APP/PS1 Mice | 0.5 mg/kg | Intravenous (i.v.) | 15% (vol/vol) DMSO + 15% (vol/vol) Cremophor + 70% (vol/vol) PBS | Near-Infrared Fluorescence (NIRF) Imaging | [2] |
| CRANAD-58 | APP/PS1 Mice | 2.0 mg/kg | Intravenous (i.v.) | 20% DMSO + 20% Cremophor + 60% PBS | Near-Infrared (NIR) Imaging | [3] |
Note: Researchers should perform dose-response studies to determine the optimal concentration of this compound for their specific animal model and imaging modality.
Experimental Protocols
In Vivo Two-Photon Microscopy of Aβ Plaques in APP/PS1 Mice
This protocol is based on studies demonstrating the use of this compound for in vivo imaging of amyloid plaques and cerebral amyloid angiopathy (CAA) in transgenic mouse models of Alzheimer's disease.[4][5]
1. Animal Preparation:
- Use APP/PS1 transgenic mice, which develop significant Aβ plaque pathology with age. Age-matched wild-type mice should be used as controls.
- Surgically implant a cranial window over the region of interest (e.g., somatosensory or visual cortex) to allow for optical access to the brain. Allow for a recovery period of at least one week post-surgery.
2. This compound Formulation and Administration:
- Note: An explicit formulation for this compound for intravenous injection is not detailed in the primary literature. A formulation similar to that used for CRANAD-2 can be adapted:
- Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
- For injection, dilute the stock solution in a vehicle containing a solubilizing agent such as Kolliphor EL or Cremophor and phosphate-buffered saline (PBS) to the desired final concentration. It is critical to ensure the final concentration of DMSO is well-tolerated by the animals.
- Administer this compound via intravenous (tail vein) injection.
3. Two-Photon Imaging:
- Anesthetize the mouse and secure it on the microscope stage.
- Imaging can be performed approximately 15 minutes after the infusion of this compound.[5]
- Use a two-photon microscope equipped with a Ti:sapphire laser. The excitation peak of this compound is 498 nm, and its emission peak is 578 nm.[4]
- Acquire images at various depths within the cortex to visualize both amyloid plaques and CAA.
- Blood vessels can be visualized by co-injection with a fluorescent dextran (B179266) conjugate (e.g., Texas Red-dextran).
Ex Vivo Histological Staining of Aβ Plaques
This protocol describes the use of this compound for staining Aβ plaques in fixed brain tissue.[4]
1. Tissue Preparation:
- Perfuse the mouse transcardially with PBS followed by 4% paraformaldehyde (PFA).
- Harvest the brain and post-fix in 4% PFA overnight.
- Cryoprotect the brain by incubating in a sucrose (B13894) solution (e.g., 30% sucrose in PBS) until it sinks.
- Freeze the brain and cut into thin sections (e.g., 20-40 µm) using a cryostat or vibratome.
2. Staining Protocol:
- Mount the brain sections on microscope slides.
- Incubate the sections in a solution of this compound (e.g., 20 µM in 50% ethanol) for a designated period.
- Wash the sections with distilled water to remove excess stain.
- Coverslip the slides with an appropriate mounting medium.
3. Imaging:
- Image the stained sections using a fluorescence microscope with appropriate filter sets for this compound (excitation ~498 nm, emission ~578 nm).
Visualizations
References
- 1. biorxiv.org [biorxiv.org]
- 2. Near-infrared fluorescence molecular imaging of amyloid beta species and monitoring therapy in animal models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of curcumin analogues for in vivo fluorescence imaging and inhibiting copper-induced cross-linking of amyloid beta species in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bifunctional curcumin analogue for two-photon imaging and inhibiting crosslinking of amyloid beta in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
CRANAD-28 Technical Support Center: Troubleshooting Weak Fluorescence Signals
Welcome to the technical support center for CRANAD-28, a high-performance fluorescent probe for the detection of amyloid-beta (Aβ) species. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving issues related to weak this compound fluorescence signals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for this compound?
A1: this compound has an excitation peak at approximately 498 nm and an emission peak at 578 nm in PBS solution.[1] It is crucial to use the appropriate filter sets on your fluorescence microscope to ensure optimal signal detection.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in DMSO. A common stock solution concentration is 10 mM in DMSO. For storage, solid this compound powder should be stored at -20°C for up to 12 months. In solvent, it should be stored at -80°C for up to 6 months.
Q3: I am observing a decrease in fluorescence intensity after adding this compound to my sample containing soluble Aβ peptides. Is this normal?
A3: Yes, this can be a normal observation. Interestingly, the fluorescence of this compound has been reported to be quenched (decreased) upon interaction with soluble Aβ species such as monomers and oligomers in vitro. A strong fluorescent signal is typically observed when this compound binds to insoluble Aβ aggregates found in plaques.
Q4: Is this compound prone to photobleaching?
A4: Like many fluorescent probes, especially those based on a curcumin (B1669340) scaffold, this compound can be susceptible to photobleaching with prolonged exposure to excitation light. It is advisable to minimize light exposure by keeping the sample covered, reducing the intensity of the excitation light, and minimizing the exposure time during image acquisition.
Q5: Can I use this compound for both in vivo and ex vivo experiments?
A5: Yes, a key advantage of this compound is its ability to penetrate the blood-brain barrier, making it suitable for in vivo imaging of Aβ plaques in animal models.[1] It is also a robust stain for ex vivo histological analysis of brain tissue.[1]
Troubleshooting Guide: Weak Fluorescence Signal
A weak or non-existent fluorescence signal can be frustrating. This guide provides a systematic approach to identifying and resolving the common causes of this issue.
| Potential Cause | Possible Explanation | Recommended Solution |
| Probe-Related Issues | ||
| Incorrect Concentration | The concentration of this compound is too low to generate a detectable signal. | For histological staining, a working concentration of 20 µM has been shown to be effective.[1] For in vivo imaging, ensure an adequate dose is administered intravenously. |
| Probe Degradation | Improper storage or handling has led to the degradation of the fluorescent probe. | Store this compound as recommended (-20°C for solid, -80°C for solutions). Protect from light and repeated freeze-thaw cycles. Prepare fresh dilutions from a stock solution for each experiment. |
| Experimental Procedure | ||
| Inadequate Incubation Time | The probe has not had sufficient time to bind to the Aβ plaques. | For histological staining, ensure an adequate incubation period is allowed for the probe to penetrate the tissue and bind to the target. |
| Presence of Soluble Aβ | As mentioned in the FAQs, high concentrations of soluble Aβ species can quench the fluorescence of this compound. | This is an important consideration for in vitro assays. The signal may be inherently lower in the presence of non-aggregated Aβ. |
| Instrumentation & Imaging | ||
| Incorrect Filter Sets | The excitation and emission filters on the microscope are not aligned with the spectral properties of this compound (Ex: ~498 nm, Em: ~578 nm). | Verify that the filter cubes on your microscope are appropriate for detecting this compound. A standard green fluorescence filter set is often suitable. |
| Low Light Source Intensity | The excitation light is not powerful enough to sufficiently excite the this compound molecules. | Increase the intensity of the light source (e.g., mercury or xenon lamp, laser). However, be mindful of potential photobleaching with excessive light exposure. |
| Incorrect Detector Settings | The camera or detector gain is set too low, or the exposure time is too short. | Increase the detector gain or exposure time to enhance signal detection. Be aware that this can also increase background noise. |
| Photobleaching | The fluorescent signal has been destroyed by overexposure to the excitation light. | Minimize light exposure. Use a fresh area of the slide for focusing and capturing images. Consider using an anti-fade mounting medium for histological sections. |
| Sample-Related Issues | ||
| Low Abundance of Aβ Plaques | The tissue being analyzed may have a low density of Aβ plaques, resulting in a weak overall signal. | Use positive control tissue from an animal model known to have significant plaque pathology to validate the staining procedure and instrument settings. |
| High Background Autofluorescence | The tissue itself may have high levels of autofluorescence, which can mask the specific this compound signal. | Use appropriate background correction techniques during image analysis. Ensure tissue is properly fixed and washed to minimize autofluorescence. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for the use of this compound.
| Parameter | Value | Application |
| Excitation Wavelength | ~498 nm | In Vitro, Ex Vivo, In Vivo |
| Emission Wavelength | ~578 nm | In Vitro, Ex Vivo, In Vivo |
| Quantum Yield (in PBS) | >0.32 | General |
| Histology Concentration | 20 µM in 50% ethanol | Ex Vivo Tissue Staining[1] |
| Stock Solution | 10 mM in DMSO | General |
| Storage (Solid) | -20°C | General |
| Storage (in Solvent) | -80°C | General |
Experimental Protocols
Protocol 1: Histological Staining of Amyloid Plaques in Brain Tissue
-
Tissue Preparation:
-
Mount 20-μm thick cryostat-cut brain sections onto glass slides.
-
Fix the sections in 4% formalin for 5 minutes.
-
Wash the slides twice with Phosphate Buffered Saline (PBS).
-
-
Staining:
-
Prepare a 20 µM working solution of this compound in 50% ethanol.
-
Incubate the brain sections with the this compound solution. The original protocol does not specify an incubation time, but a 10-30 minute incubation at room temperature is a reasonable starting point.
-
Wash the slides 3-4 times with distilled water.
-
-
Mounting and Imaging:
-
Allow the slides to dry at room temperature.
-
Mount with an appropriate mounting medium, preferably one with anti-fade properties.
-
Image using a fluorescence microscope equipped with a suitable filter set for this compound (e.g., a green fluorescence channel).
-
Protocol 2: In Vivo Two-Photon Imaging of Amyloid Plaques in Mice
-
Animal Preparation:
-
Prepare the animal for imaging, which may involve the surgical creation of a thinned-skull cranial window.
-
Anesthetize the mouse and place it on the microscope stage.
-
-
Probe Administration:
-
Administer this compound via intravenous (i.v.) injection. While a specific dosage is not provided in the reviewed literature, a typical starting point for small molecule fluorescent probes is in the range of 1-10 mg/kg body weight. It is recommended to optimize the dose for your specific animal model and imaging system.
-
-
Imaging:
-
This compound has been shown to reach its peak concentration in the brain about 5 minutes after injection.[2]
-
Begin imaging approximately 5-15 minutes post-injection.
-
Use a two-photon microscope with an appropriate excitation wavelength to visualize the this compound signal.
-
Visualizing this compound Mechanisms and Workflows
To further aid in understanding the principles behind this compound and troubleshooting potential issues, the following diagrams have been generated.
Caption: this compound fluorescence is quenched by soluble Aβ but bright with insoluble Aβ.
Caption: Workflow for this compound experiments, from preparation to analysis.
Caption: A decision tree for troubleshooting weak this compound fluorescence signals.
References
CRANAD-28 Staining Protocol Optimization for Brain Sections: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their CRANAD-28 staining protocols for brain sections.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a fluorescent compound derived from a curcumin (B1669340) analogue.[1][2] Its primary application is the visualization of amyloid-beta (Aβ) plaques in brain tissue, both ex vivo (in tissue sections) and in vivo (in living animal models).[1][3][4] It is a valuable tool in Alzheimer's disease research for identifying and quantifying amyloid pathology.[4][5]
Q2: What are the spectral properties of this compound?
This compound has an excitation maximum at approximately 498 nm and an emission maximum at around 578 nm in PBS solution.[1][2][6] This large Stokes shift of about 80 nm is advantageous for fluorescence imaging.[3]
Q3: What are the advantages of this compound over other amyloid plaque stains like Thioflavin S?
Studies have shown that this compound offers several advantages over the traditional amyloid stain, Thioflavin S. These include:
-
Brighter Staining: Aβ plaques stained with this compound are noticeably brighter than those stained with Thioflavin S at matched concentrations.[2]
-
Higher Signal-to-Noise Ratio: this compound provides a statistically significant higher signal-to-noise ratio, leading to clearer images.[2]
-
In Vivo Imaging Capability: Unlike Thioflavin S, this compound can cross the blood-brain barrier, enabling the tracking of Aβ plaque development in living animal models.[1][3]
-
Binding to Multiple Aβ Species: Evidence suggests that this compound may bind to soluble Aβ species like oligomers and monomers in addition to fibrillar plaques, potentially resulting in the visualization of larger plaques.[1][2]
Q4: Can this compound be used for co-staining with antibodies?
Yes, this compound is compatible with immunofluorescence co-staining protocols. It has been successfully used in combination with antibodies such as IBA-1 for microglia and 3D6 or 6E10 for Aβ plaques.[2][5][7][8]
Q5: Is this compound specific to amyloid-beta plaques?
This compound has been shown to specifically bind to Aβ plaques in brain tissue from Alzheimer's disease models, with its staining pattern being comparable to that of Thioflavin S and anti-Aβ antibodies.[3][7][8] It has been validated to co-stain with the anti-Aβ antibody 6E10.[7][8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Background Staining | - Inadequate washing after this compound incubation.- this compound concentration is too high.- Autofluorescence of the tissue. | - Increase the number and duration of wash steps with PBS after this compound incubation.- Titrate the this compound concentration to find the optimal balance between signal and background.- Perform a pre-staining step with a background-reducing agent or use an appropriate mounting medium with antifade and background-reducing properties. |
| Weak or No Signal | - this compound concentration is too low.- Incorrect filter sets used for imaging.- Low abundance of amyloid plaques in the tissue.- Tissue was not properly fixed or stored. | - Increase the concentration of this compound (a typical starting concentration is 20 µM).[2]- Ensure you are using a filter set appropriate for this compound's excitation and emission spectra (e.g., a blue excitation filter).[2]- Use positive control tissue from an animal model with known high amyloid plaque pathology (e.g., older APP/PS1 mice).- Ensure proper tissue fixation (e.g., with 4% paraformaldehyde) and storage to preserve antigenicity.[8] |
| Uneven Staining | - Incomplete coverage of the tissue section with the staining solution.- Air bubbles trapped on the tissue section.- Uneven tissue section thickness. | - Ensure the entire tissue section is fully submerged in the this compound solution during incubation.- Carefully lower the coverslip to avoid trapping air bubbles.- Ensure consistent sectioning thickness during microtomy. |
| Photobleaching | - Excessive exposure to excitation light. | - Minimize the exposure time and intensity of the excitation light during imaging.- Use an antifade mounting medium.- Acquire images promptly after staining. |
Quantitative Data Summary
| Parameter | Value | Source |
| Excitation Maximum (in PBS) | 498 nm | [1][2][6] |
| Emission Maximum (in PBS) | 578 nm | [1][6] |
| Quantum Yield (in PBS) | > 0.32 | [1][2] |
| Binding Affinity (Kd) to Aβ40 monomers | 68.8 nM | [3] |
| Binding Affinity (Kd) to Aβ42 monomers | 159.7 nM | [3] |
| Binding Affinity (Kd) to Aβ42 dimers | 162.9 nM | [3] |
| Binding Affinity (Kd) to Aβ42 oligomers | 85.7 nM | [3] |
| Binding Affinity (Kd) to Aβ40 aggregates | 52.4 nM | [3] |
Experimental Protocols
Protocol 1: Ex Vivo Staining of Brain Sections with this compound
This protocol is adapted from studies using brain sections from APP/PS1 transgenic mice.[2][8]
Materials:
-
Frozen or paraffin-embedded brain sections (5-10 µm thick) mounted on glass slides.[8]
-
This compound stock solution (e.g., 1 mM in DMSO).
-
Phosphate-buffered saline (PBS).
-
4% Paraformaldehyde (PFA) for fixation if starting with fresh-frozen tissue.[8]
-
Mounting medium with DAPI (optional, for nuclear counterstaining).
Procedure:
-
Tissue Preparation:
-
For paraffin-embedded sections, deparaffinize and rehydrate the tissue sections through a series of xylene and graded ethanol (B145695) washes.
-
For fresh-frozen sections, fix with 4% PFA in PBS.[8]
-
-
Washing: Wash the slides with PBS three times for 5 minutes each.
-
This compound Incubation:
-
Prepare a 20 µM working solution of this compound in PBS.[2]
-
Incubate the tissue sections with the this compound solution for 30 minutes at room temperature in the dark.
-
-
Washing: Wash the slides with PBS three times for 5 minutes each to remove unbound this compound.
-
Coverslipping: Mount a coverslip onto the slide using an appropriate mounting medium.
-
Imaging:
Protocol 2: Co-staining of this compound with Immunohistochemistry (e.g., IBA-1 for Microglia)
This protocol allows for the simultaneous visualization of amyloid plaques and microglia.[2]
Materials:
-
All materials from Protocol 1.
-
Primary antibody (e.g., rabbit anti-IBA-1).
-
Fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488).
-
Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100).
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100).
Procedure:
-
This compound Staining: Follow steps 1-4 of Protocol 1.
-
Permeabilization: Incubate sections in permeabilization buffer for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the sections in blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody (e.g., anti-IBA-1) diluted in blocking solution overnight at 4°C.
-
Washing: Wash the slides with PBS three times for 5 minutes each.
-
Secondary Antibody Incubation: Incubate the sections with the fluorescently labeled secondary antibody diluted in blocking solution for 1-2 hours at room temperature in the dark.
-
Washing: Wash the slides with PBS three times for 5 minutes each.
-
Coverslipping: Mount a coverslip onto the slide using an appropriate mounting medium.
-
Imaging:
Visualizations
Caption: Experimental workflow for this compound staining of brain sections.
References
- 1. This compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques [mdpi.com]
- 2. This compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bifunctional curcumin analogue for two-photon imaging and inhibiting crosslinking of amyloid beta in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] this compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques | Semantic Scholar [semanticscholar.org]
- 6. This compound | Amyloid-β fluorescent probe | Probechem Biochemicals [probechem.com]
- 7. Optica Publishing Group [opg.optica.org]
- 8. Non-invasive visualization of amyloid-beta deposits in Alzheimer amyloidosis mice using magnetic resonance imaging and fluorescence molecular tomography - PMC [pmc.ncbi.nlm.nih.gov]
reducing background noise in CRANAD-28 imaging
Welcome to the technical support center for CRANAD-28 imaging. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help you minimize background noise and achieve high-quality imaging results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its spectral properties?
This compound is a fluorescent probe derived from curcumin (B1669340), designed for the detection of amyloid-beta (Aβ) plaques, which are a hallmark of Alzheimer's disease.[1][2] It can be used for both in vivo and ex vivo imaging and is suitable for two-photon microscopy.[1][3] Its key spectral properties are an excitation peak at approximately 498 nm and an emission peak at around 578 nm in PBS.[1][2][3]
Q2: What are the primary sources of background noise in this compound imaging?
The main contributors to background noise in this compound imaging are:
-
Autofluorescence: Biological tissues, particularly the brain, naturally emit fluorescence from molecules like lipofuscin, collagen, and elastin. This is a significant source of background noise.
-
Non-specific binding: this compound may bind to structures other than Aβ plaques, contributing to a general background signal.[4] Since this compound can also bind to soluble Aβ species, inadequate washing can leave a diffuse background signal.[1]
-
Probe Aggregation: Like many fluorescent probes, this compound may form aggregates, which can lead to punctate, non-specific signals.
-
Suboptimal Imaging Parameters: Incorrect microscope settings, such as excessive laser power or inappropriate filter selection, can increase background noise.
Q3: How can I prepare this compound for my experiments to minimize aggregation?
Q4: Can I use this compound in multicolor imaging experiments?
Yes, this compound has been successfully used in combination with other fluorescent labels. For example, it has been used alongside the red fluorescent probe Texas-red dextran (B179266) to visualize blood vessels and with IBA-1 antibody staining for microglia, which was detected in the green channel.[1][3] When planning multicolor experiments, it is crucial to consider the spectral properties of all fluorophores to avoid spectral overlap. With an emission peak at ~578 nm, this compound's signal could potentially bleed into the red channel. Therefore, careful selection of secondary antibodies and other fluorescent dyes with well-separated emission spectra is essential. Using spectral imaging and linear unmixing can also help to separate overlapping signals.
Troubleshooting Guides
Guide 1: High Background Fluorescence
High background can obscure the specific signal from Aβ plaques, leading to a poor signal-to-noise ratio. Follow these steps to diagnose and mitigate high background.
Troubleshooting Workflow for High Background
Caption: A troubleshooting workflow for diagnosing and addressing high background fluorescence in this compound imaging.
Guide 2: Reducing Autofluorescence in Brain Tissue
Autofluorescence is a common challenge in brain imaging. The following methods can help reduce its impact.
Methods for Autofluorescence Reduction
| Method | Description | Advantages | Disadvantages |
| Sudan Black B (SBB) Staining | A lipophilic dye that quenches autofluorescence from lipofuscin. | Highly effective in reducing lipofuscin-based autofluorescence. | Can introduce its own fluorescence in the far-red spectrum; may affect the morphology of the tissue. |
| Sodium Borohydride Treatment | A chemical treatment that reduces aldehyde-induced autofluorescence from fixation. | Effective for reducing background caused by paraformaldehyde or glutaraldehyde (B144438) fixation. | Can damage tissue sections if not used carefully. |
| Photobleaching | Exposing the sample to intense light to "burn out" the autofluorescent molecules before imaging the probe of interest. | Non-chemical and relatively simple to implement. | Can also photobleach the specific fluorescent signal if not carefully controlled; can be time-consuming. |
| Spectral Imaging and Linear Unmixing | Using a spectral detector to capture the entire emission spectrum and then computationally separating the autofluorescence signal from the this compound signal. | Can effectively separate signals with significant spectral overlap. | Requires specialized and often expensive microscopy equipment and software. |
Experimental Protocols
Protocol 1: Ex Vivo Staining of Brain Sections with this compound
This protocol is adapted from published studies for staining amyloid plaques in fixed brain sections.[1][6]
Experimental Workflow for Ex Vivo Staining
Caption: A step-by-step workflow for ex vivo staining of brain sections with this compound.
Protocol 2: In Vivo Two-Photon Imaging of Aβ Plaques with this compound
This protocol provides a general guideline for in vivo imaging in a mouse model of Alzheimer's disease.[3]
Experimental Workflow for In Vivo Imaging
References
- 1. This compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Bifunctional curcumin analogue for two-photon imaging and inhibiting crosslinking of amyloid beta in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. | MGH/HST Martinos Center for Biomedical Imaging [nmr.mgh.harvard.edu]
- 5. biorxiv.org [biorxiv.org]
- 6. This compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques [mdpi.com]
CRANAD-28 In Vivo Imaging: Technical Support Center
Welcome to the technical support center for CRANAD-28, a fluorescent probe for the in vivo detection of amyloid-β (Aβ) plaques. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help optimize your in vivo imaging experiments and improve the signal-to-noise ratio (SNR).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its spectral properties?
This compound is a curcumin (B1669340) derivative designed as a fluorescent probe for imaging Aβ plaques. It is known for its ability to cross the blood-brain barrier, making it suitable for in vivo studies.[1][2] Its key spectral properties are:
This compound exhibits a high quantum yield, contributing to its bright fluorescence signal.[2]
Q2: What is a typical dosage and administration route for in vivo imaging in mice?
For in vivo two-photon imaging in mice, this compound is typically administered via intravenous (i.v.) injection.[2] A common dosage used in published studies is 5.0 mg/kg.[3] The probe is often dissolved in a vehicle formulation, such as a mixture of DMSO, PBS, and a solubilizing agent like Kolliphor EL, to ensure its solubility for injection.[4]
Q3: When is the optimal time to image after this compound injection?
Following intravenous injection in mice, this compound has been observed to reach its peak concentration in the brain around 5 minutes post-injection, followed by a gradual washout.[2] Imaging is often performed starting from this peak time and can be continued for up to two hours to track the probe's binding and clearance.[5]
Q4: How does the in vivo signal-to-noise ratio of this compound compare to other amyloid plaque probes?
Ex vivo studies have shown that this compound provides a significantly higher signal-to-noise ratio for Aβ plaque staining compared to the commonly used probe, Thioflavin S.[6] One study reported an SNR of 5.54 for this compound compared to 4.27 for Thioflavin S in brain tissue sections.[6] While direct in vivo SNR comparisons with a wide range of other probes are not extensively published in a single study, its high brightness and specific binding contribute to a favorable SNR for in vivo applications.[2]
Troubleshooting Guides
High background signal and low fluorescence intensity are common challenges in in vivo imaging that can significantly impact the signal-to-noise ratio. Below are troubleshooting guides to address these specific issues.
Guide 1: High Background Fluorescence
High background can originate from several sources, including tissue autofluorescence, non-specific probe binding, and incorrect imaging parameters.
Problem: The fluorescence signal in non-plaque regions of the brain is high, making it difficult to distinguish Aβ plaques.
dot
Caption: Troubleshooting workflow for high background fluorescence.
| Potential Cause | Troubleshooting Steps |
| Tissue Autofluorescence | 1. Characterize Autofluorescence: Image a control animal (without this compound injection) using the same imaging parameters. Brain tissue, particularly with age, can contain autofluorescent molecules like lipofuscin, which has a broad emission spectrum that can overlap with this compound.[1][7] The emission spectrum of brain autofluorescence can have peaks around 560 nm and 630 nm.[1] 2. Spectral Unmixing: If your imaging system has this capability, use spectral unmixing to computationally separate the this compound signal from the autofluorescence background based on their distinct emission spectra.[1] |
| Non-specific Probe Binding | 1. Optimize Probe Concentration: Using an excessively high concentration of this compound can lead to increased non-specific binding and higher background signal. Perform a dose-response experiment to determine the optimal concentration that provides a strong signal from plaques with minimal background. 2. Check Vehicle Formulation: Ensure the injection vehicle is properly prepared. Aggregates of the probe in the vehicle can lead to non-specific accumulation. A common formulation includes DMSO and a surfactant like Kolliphor EL to maintain solubility.[4] |
| Suboptimal Imaging Parameters | 1. Adjust Laser Power: High laser power can increase background fluorescence. Reduce the laser power to the minimum level required to obtain a clear signal from the plaques. 2. Optimize Detector Gain: Adjust the photomultiplier tube (PMT) gain to a level that provides good signal amplification without excessively amplifying the background noise. |
Guide 2: Low Fluorescence Signal
A weak signal from Aβ plaques can also lead to a poor signal-to-noise ratio.
Problem: The fluorescence intensity from the Aβ plaques is weak, making them difficult to detect.
dot
Caption: Troubleshooting workflow for low fluorescence signal.
| Potential Cause | Troubleshooting Steps |
| Poor Probe Delivery or Integrity | 1. Verify Injection: Ensure the intravenous injection was successful and the full dose was administered. 2. Check Probe Storage: Confirm that this compound has been stored correctly to prevent degradation. |
| Anesthesia Effects | 1. Anesthetic Choice: Different anesthetics can have varying effects on cerebral blood flow and, consequently, probe delivery to the brain. For example, isoflurane and ketamine can have different impacts on microglial dynamics, which may indirectly affect the local environment of plaques.[8][9][10] If feasible, compare different anesthetic regimens to see if one provides a better signal. 2. Monitor Physiology: Ensure the animal's physiological state (e.g., body temperature, heart rate) is stable throughout the experiment, as this can influence cerebral perfusion. |
| Suboptimal Imaging Parameters | 1. Increase Laser Power: Cautiously increase the laser power to enhance the fluorescence signal. Be mindful of potential phototoxicity and photobleaching. 2. Increase Pixel Dwell Time: A longer pixel dwell time allows for the collection of more photons per pixel, which can improve the signal. 3. Frame Averaging: Acquire and average multiple frames to improve the signal-to-noise ratio. |
| Photobleaching | 1. Minimize Exposure: Limit the exposure of the region of interest to the excitation laser before and during image acquisition. 2. Reduce Laser Power: Use the lowest laser power that still provides a detectable signal. While two-photon microscopy inherently reduces out-of-focus photobleaching, high laser power at the focal plane can still cause significant photobleaching.[3] |
Experimental Protocols
Protocol 1: In Vivo Two-Photon Imaging of Aβ Plaques in a Mouse Model
This protocol provides a general framework for in vivo imaging of Aβ plaques using this compound in a transgenic mouse model of Alzheimer's disease.
Materials:
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 10% Kolliphor EL, 80% PBS)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Transgenic mouse model of Alzheimer's disease (e.g., APP/PS1)
-
Two-photon microscope with a tunable laser
-
Animal handling and surgical equipment for cranial window implantation
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using the chosen anesthetic regimen.
-
Implant a cranial window over the region of interest in the brain (e.g., cortex or hippocampus) to provide optical access. Allow for appropriate recovery time after surgery as per your institutional guidelines.
-
-
This compound Administration:
-
Prepare a fresh solution of this compound in the vehicle at the desired concentration (e.g., to achieve a 5.0 mg/kg dose).[3]
-
Administer the this compound solution via intravenous injection (e.g., tail vein).
-
-
Two-Photon Imaging:
-
Position the anesthetized mouse on the microscope stage and ensure the cranial window is aligned with the objective.
-
Tune the two-photon laser to the appropriate excitation wavelength for this compound (typically in the range of 800-950 nm for two-photon excitation of probes with one-photon absorption around 500 nm).
-
Set the emission filter to collect fluorescence in the expected range for this compound (e.g., 550-650 nm).
-
Begin imaging approximately 5 minutes post-injection.[2]
-
Acquire z-stacks to visualize plaques in three dimensions.
-
Optimize imaging parameters (laser power, PMT gain, dwell time, frame averaging) to maximize the signal-to-noise ratio.
-
Protocol 2: Ex Vivo Validation of this compound Staining
Following in vivo imaging, ex vivo analysis of brain tissue can be performed to confirm the specific binding of this compound to Aβ plaques.
Materials:
-
Mouse brain tissue from in vivo imaging experiment
-
Paraformaldehyde (PFA) for fixation
-
Phosphate-buffered saline (PBS)
-
Cryostat or vibratome for sectioning
-
Fluorescence microscope
Procedure:
-
Tissue Collection and Fixation:
-
At the end of the in vivo imaging session, euthanize the mouse and perfuse transcardially with PBS followed by 4% PFA.
-
Post-fix the brain in 4% PFA overnight.
-
-
Sectioning:
-
Cryoprotect the brain in a sucrose (B13894) solution.
-
Section the brain into thin slices (e.g., 30-40 µm) using a cryostat or vibratome.
-
-
Fluorescence Microscopy:
-
Mount the brain sections on microscope slides.
-
Image the sections using a fluorescence microscope with appropriate filters for this compound.
-
Co-staining with an anti-Aβ antibody can be performed to confirm the co-localization of the this compound signal with Aβ plaques.[11]
-
Quantitative Data Summary
| Parameter | This compound | Thioflavin S | Reference |
| Ex Vivo Signal-to-Noise Ratio (SNR) | 5.54 | 4.27 | [6] |
| Excitation Maximum (in PBS) | ~498 nm | Not Applicable | [1][2] |
| Emission Maximum (in PBS) | ~578 nm | Not Applicable | [1][2] |
Signaling Pathways and Workflows
dot
Caption: Workflow for quantitative analysis of in vivo imaging data.
References
- 1. Frontiers | An Alternative to Dye-Based Approaches to Remove Background Autofluorescence From Primate Brain Tissue [frontiersin.org]
- 2. Bifunctional curcumin analogue for two-photon imaging and inhibiting crosslinking of amyloid beta in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two-Photon Microscopy to Visualize Amyloid-Beta Plaques in Retinas from Alzheimer’s Disease [gavinpublishers.com]
- 4. mdpi.com [mdpi.com]
- 5. Near-infrared fluorescence molecular imaging of amyloid beta species and monitoring therapy in animal models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impacts of autofluorescence on fluorescence based techniques to study microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo Two-Photon Imaging of Anesthesia-Specific Alterations in Microglial Surveillance and Photodamage-Directed Motility in Mouse Cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. keio.elsevierpure.com [keio.elsevierpure.com]
- 10. In vivo Two-Photon Imaging of Anesthesia-Specific Alterations in Microglial Surveillance and Photodamage-Directed Motility in Mouse Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Non-invasive visualization of amyloid-beta deposits in Alzheimer amyloidosis mice using magnetic resonance imaging and fluorescence molecular tomography - PMC [pmc.ncbi.nlm.nih.gov]
CRANAD-28 Technical Support Center: Troubleshooting and Experimental Guidance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of CRANAD-28, a fluorescent probe for the detection of amyloid-β (Aβ) plaques. This guide addresses common questions and troubleshooting scenarios to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a stock solution of 10 mM in DMSO.
Q2: What are the excitation and emission wavelengths for this compound?
A2: In PBS solution, this compound has an excitation peak at approximately 498 nm and an emission peak at 578 nm.[1][2]
Q3: Can this compound be used for both in vitro and in vivo experiments?
A3: Yes, this compound is a versatile probe suitable for both in vitro and in vivo applications. It has been successfully used for histological staining of brain tissue sections (ex vivo) and for two-photon imaging of Aβ plaques in living mice (in vivo).[1][2][3][4][5][6][7][8][9] Its ability to cross the blood-brain barrier and its low toxicity make it particularly useful for live animal imaging.[1][3][4][5][6][7][8][9]
Q4: What is the binding affinity of this compound for different amyloid-β species?
A4: this compound can bind to various forms of Aβ. The reported dissociation constants (Kd) are:
-
Aβ40 monomers: 68.8 nM[2]
-
Aβ42 monomers: 159.7 nM[2]
-
Aβ42 dimers: 162.9 nM[2]
-
Aβ42 oligomers: 85.7 nM[2]
-
Aβ40 aggregates: 52.4 nM[2]
Interestingly, the fluorescence intensity of this compound decreases upon binding to these Aβ species.[2]
Quantitative Data Summary
For easy reference, the key quantitative properties of this compound are summarized in the table below.
| Property | Value | Notes |
| Solubility | 10 mM | In DMSO |
| Excitation Wavelength | ~498 nm | In PBS |
| Emission Wavelength | ~578 nm | In PBS |
| Quantum Yield (Φ) | > 0.32 | In PBS[1][2] |
| Stokes Shift | ~80 nm | [2] |
| Binding Affinity (Kd) | ||
| Aβ40 monomers | 68.8 nM | [2] |
| Aβ42 monomers | 159.7 nM | [2] |
| Aβ42 dimers | 162.9 nM | [2] |
| Aβ42 oligomers | 85.7 nM | [2] |
| Aβ40 aggregates | 52.4 nM | [2] |
Troubleshooting Guides
Histological Staining Issues
This guide helps to troubleshoot common problems encountered during the histological staining of Aβ plaques with this compound.
Caption: Troubleshooting workflow for common histological staining issues.
In Vivo Two-Photon Imaging Issues
This guide addresses potential challenges during live animal imaging with this compound.
Caption: Troubleshooting guide for in vivo two-photon imaging.
Experimental Protocols
Protocol 1: Histological Staining of Aβ Plaques in Brain Tissue
This protocol is adapted from methodologies described in the literature.[1]
Materials:
-
This compound stock solution (10 mM in DMSO)
-
50% ethanol (B145695) in distilled water
-
Distilled water
-
Phosphate-buffered saline (PBS), pH 7.4
-
Brain tissue sections (e.g., from APP/PS1 transgenic mice) mounted on slides
Procedure:
-
Prepare Staining Solution: Dilute the this compound stock solution in 50% ethanol to a final concentration of 20 µM.
-
Incubation: Apply the staining solution to the brain tissue sections and incubate.
-
Washing: After incubation, wash the slides 3-4 times with distilled water to remove excess probe.
-
Drying: Allow the slides to air dry at room temperature.
-
Imaging: Image the stained sections using a fluorescence microscope with appropriate filters (e.g., blue excitation filter).[1]
Caption: Workflow for histological staining with this compound.
Protocol 2: In Vivo Two-Photon Imaging of Aβ Plaques
This protocol is based on procedures for imaging Aβ plaques in live mice.[2]
Materials:
-
This compound
-
DMSO
-
Cremophor
-
PBS
-
Anesthetized mouse (e.g., APP/PS1) with a thinned skull or cranial window
-
Two-photon microscope
Procedure:
-
Prepare Injection Solution: Prepare a fresh solution of this compound for intravenous injection. A typical formulation is 0.5 mg/kg in a vehicle of 15% DMSO, 15% Cremophor, and 70% PBS.
-
Anesthesia: Anesthetize the mouse according to approved animal protocols.
-
Baseline Imaging: Acquire baseline images of the brain region of interest before injecting the probe.
-
Intravenous Injection: Administer the this compound solution via intravenous (i.v.) injection (e.g., tail vein).
-
Time-course Imaging: Acquire images at various time points post-injection (e.g., 5, 10, 30, 60, and 120 minutes) to observe probe distribution and plaque labeling.[10]
-
Data Analysis: Analyze the fluorescence signal from the brain to quantify plaque burden or changes over time.
Caption: Experimental workflow for in vivo two-photon imaging.
References
- 1. This compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bifunctional curcumin analogue for two-photon imaging and inhibiting crosslinking of amyloid beta in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A bifunctional curcumin analogue for two-photon imaging and inhibiting crosslinking of amyloid beta in Alzheimer's disease - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. scispace.com [scispace.com]
- 6. | MGH/HST Martinos Center for Biomedical Imaging [nmr.mgh.harvard.edu]
- 7. [PDF] this compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques | Semantic Scholar [semanticscholar.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
- 10. Near-infrared fluorescence molecular imaging of amyloid beta species and monitoring therapy in animal models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
CRANAD-28 Technical Support Center: Overcoming Non-Specific Binding
Welcome to the technical support center for CRANAD-28. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming challenges related to non-specific binding of this compound in tissue samples.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, with a focus on mitigating non-specific binding and improving signal-to-noise ratios.
Question: I am observing high background fluorescence in my tissue sections after staining with this compound. What are the potential causes and how can I reduce it?
Answer: High background fluorescence is a common issue that can obscure the specific signal from amyloid-beta (Aβ) plaques. Several factors can contribute to this, including:
-
Suboptimal Staining Protocol: The concentration of this compound, incubation time, and washing steps are critical.
-
Tissue Properties: Autofluorescence of the tissue itself or the presence of other molecules that non-specifically bind to the probe can increase background.
-
Fixation Issues: Improper fixation can lead to increased non-specific binding.
Recommended Solutions:
-
Optimize this compound Concentration: Start with the recommended concentration (e.g., 20 µM) and perform a titration to find the optimal concentration for your specific tissue and experimental conditions.[1] A lower concentration may reduce background without significantly compromising the specific signal.
-
Adjust Incubation Time: Reduce the incubation time to minimize the opportunity for non-specific interactions.
-
Thorough Washing: Increase the number and duration of washing steps after incubation with this compound. Using a buffer with a mild detergent (e.g., 0.05% Tween-20 in PBS) can help remove non-specifically bound probe.
-
Blocking Step: While not always standard for small molecule probes, introducing a blocking step with a protein-based solution like Bovine Serum Albumin (BSA) or serum from the species of the secondary antibody (if applicable in co-staining) can sometimes reduce hydrophobic interactions and non-specific binding.[2][3][4]
-
Use of Signal Enhancers: Commercially available signal enhancers can be applied before probe incubation to reduce background fluorescence.[2]
-
Quenching of Autofluorescence: If tissue autofluorescence is high, consider treating the sections with a quenching agent like Sodium Borohydride (NaBH4) or commercial autofluorescence eliminators.[2] Be aware that glutaraldehyde (B144438) fixation can increase autofluorescence.[5]
Experimental Workflow for Optimizing this compound Staining
References
- 1. This compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ICC/IHC Non-Specific Binding / Staining Prevention Protocol: R&D Systems [rndsystems.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. researchgate.net [researchgate.net]
CRANAD-28 protocol modifications for different tissue types
Welcome to the . This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using the CRANAD-28 fluorescent probe for the detection of amyloid-β (Aβ) species.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its spectral properties?
This compound is a highly fluorescent curcumin (B1669340) analogue designed for the detection of amyloid-β (Aβ) plaques.[1][2] It is a bifunctional probe that can be used for both in vitro and in vivo imaging.[1][3][4] Its spectral properties are summarized in the table below.
| Property | Value | Source |
| Excitation Maximum | 498 nm | [1][2] |
| Emission Maximum | 578 nm | [1][2] |
| Molecular Weight | 484.3 g/mol | [1] |
| Formula | C₂₇H₂₃BF₂N₄O₂ | [1] |
Q2: How should this compound be stored?
Proper storage of this compound is crucial for maintaining its stability and performance. Recommendations are provided in the table below.
| Format | Storage Temperature | Duration | Source |
| Solid Powder | -20°C | 12 Months | [1] |
| Solid Powder | 4°C | 6 Months | [1] |
| In Solvent | -80°C | 6 Months | [1] |
| In Solvent | -20°C | 1 Month | [1] |
Q3: Can this compound be used for tissues other than the brain?
While this compound has been extensively validated for Aβ plaque detection in brain tissue, its application to other tissues like the liver and kidney may be possible but requires protocol modifications. The primary challenge in these tissues is high levels of autofluorescence.[5][6][7] This guide provides modified protocols to address this issue.
Experimental Protocols
Standard Protocol for Brain Tissue Staining
This protocol is adapted from established methods for staining Aβ plaques in brain tissue sections.
-
Tissue Preparation:
-
Mount 5 µm thick paraffin-embedded brain sections on glass slides.
-
Deparaffinize the sections by washing twice in xylene for 3 minutes each.
-
Rehydrate the sections through a graded series of ethanol (B145695) washes (100%, 95%, 90%, 70%), each for 35 minutes.
-
Wash with distilled water.
-
-
Staining:
-
Incubate the sections in a solution of 20 µM this compound in 50% ethanol.
-
Wash the sections 3-4 times with distilled water.
-
-
Imaging:
-
Allow the slides to dry at room temperature.
-
Image the sections using a fluorescence microscope with appropriate filters for this compound (Excitation: ~498 nm, Emission: ~578 nm).
-
Modified Protocol for Liver and Kidney Tissue
Due to high intrinsic autofluorescence in liver and kidney tissues, an additional quenching step is required.[5][6][7][8]
-
Tissue Preparation:
-
Follow the deparaffinization and rehydration steps as described in the standard brain tissue protocol.
-
-
Autofluorescence Quenching (Choose one option):
-
Sudan Black B (SBB) Treatment:
-
Prepare a 0.1% solution of Sudan Black B in 70% ethanol.
-
Incubate the rehydrated sections in the SBB solution.
-
Wash thoroughly with PBS.
-
-
Sodium Borohydride (B1222165) (NaBH₄) Treatment:
-
Prepare a fresh solution of 0.2% sodium borohydride in PBS.
-
Incubate the rehydrated sections in the NaBH₄ solution three times for 10 minutes each.
-
Wash thoroughly with PBS.
-
-
Combined Treatment: For tissues with very high autofluorescence, a combination of NaBH₄ and SBB treatment can be used for more effective quenching.[8][9]
-
-
Staining and Imaging:
-
Proceed with the this compound staining and imaging steps as described in the standard protocol.
-
Troubleshooting Guide
// No or Weak Signal Path check_probe [label="Check this compound\nStorage & Dilution"]; check_instrument [label="Verify Microscope\nFilter & Settings"]; check_tissue [label="Confirm Target Presence\n(Positive Control)"];
// High Background Path reduce_conc [label="Decrease this compound\nConcentration"]; increase_washes [label="Increase Number/\nDuration of Washes"]; check_blocking [label="Consider Blocking Step\n(if co-staining)"];
// Autofluorescence Path apply_quenching [label="Apply Autofluorescence\nQuenching Protocol"]; quenching_options [label="Use Sudan Black B\nor Sodium Borohydride", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; optimize_quenching [label="Optimize Quenching\nIncubation Time"];
start -> no_signal [label="No Signal"]; start -> high_background [label="High Background"]; start -> autofluorescence [label="Autofluorescence"];
no_signal -> check_probe; check_probe -> check_instrument; check_instrument -> check_tissue;
high_background -> reduce_conc; reduce_conc -> increase_washes; increase_washes -> check_blocking;
autofluorescence -> apply_quenching; apply_quenching -> quenching_options; quenching_options -> optimize_quenching; } dot Caption: Troubleshooting workflow for common this compound staining issues.
| Problem | Possible Cause | Recommended Solution | Relevant Tissues |
| No or Weak Signal | Improper storage or dilution of this compound. | Verify that this compound has been stored correctly and prepare fresh dilutions.[1] | All |
| Incorrect microscope filter sets or settings. | Ensure that the excitation and emission filters are appropriate for this compound's spectral properties (Ex: ~498 nm, Em: ~578 nm). | All | |
| Absence or low abundance of the target Aβ species. | Use a positive control tissue known to contain Aβ plaques to validate the protocol and probe activity. | All | |
| High Background/Non-Specific Staining | This compound concentration is too high. | Perform a titration to determine the optimal staining concentration with the lowest background. | All |
| Insufficient washing. | Increase the number and/or duration of the washing steps after staining to remove unbound probe. | All | |
| Non-specific binding of curcumin-based probes. | While this compound is designed for specificity, curcumin derivatives can sometimes exhibit non-specific binding.[10] Ensure rigorous washing. For co-staining protocols, ensure appropriate blocking steps are included. | All | |
| High Autofluorescence | Intrinsic fluorescence from the tissue. | Tissues like the liver and kidney have high levels of autofluorescence due to components like lipofuscin.[5][7] | Liver, Kidney |
| Apply a quenching protocol using Sudan Black B or sodium borohydride before this compound staining.[6][8][9][11][12] | Liver, Kidney | ||
| Optimize the concentration and incubation time of the quenching agent for your specific tissue type. | Liver, Kidney |
Signaling Pathways and Experimental Workflows
References
- 1. This compound | Amyloid-β fluorescent probe | Probechem Biochemicals [probechem.com]
- 2. This compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bifunctional curcumin analogue for two-photon imaging and inhibiting crosslinking of amyloid beta in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A bifunctional curcumin analogue for two-photon imaging and inhibiting crosslinking of amyloid beta in Alzheimer's disease - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Optimized immunofluorescence for liver structure analysis: Enhancing 3D resolution and minimizing tissue autofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sudan Black B Reduces Autofluorescence in Murine Renal Tissue - ProQuest [proquest.com]
- 7. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 8. Spectral Characteristics of Autofluorescence in Renal Tissue and Methods for Reducing Fluorescence Background in Confocal Laser Scanning Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Spectral Characteristics of Autofluorescence in Renal Tissue and Methods for Reducing Fluorescence Background in Confocal Laser Scanning Microscopy | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. biotium.com [biotium.com]
- 12. Superresolving the kidney—a practical comparison of fluorescence nanoscopy of the glomerular filtration barrier - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
CRANAD-28 vs. Thioflavin S: A Comparative Guide to Amyloid Plaque Staining
For researchers, scientists, and drug development professionals, the accurate detection and quantification of amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's disease, is paramount. This guide provides a detailed, data-driven comparison of two fluorescent probes used for this purpose: the novel curcumin (B1669340) analog CRANAD-28 and the traditional benzothiazole (B30560) dye, Thioflavin S.
This objective analysis presents a side-by-side look at their performance based on experimental data, offering insights into their respective strengths and limitations in amyloid plaque staining.
Performance at a Glance: Quantitative Comparison
A summary of the key performance indicators for this compound and Thioflavin S is presented below, based on available experimental data.
| Feature | This compound | Thioflavin S | References |
| Binding Affinity (Kd) | 52.4 nM (for Aβ40 aggregates) | Reported in the micromolar range (for Thioflavin T) | [1] |
| Quantum Yield (in PBS) | > 0.32 | ~0.0001 (in water) | [2][3] |
| Excitation/Emission Max | 498 nm / 578 nm | ~450 nm / ~550 nm | [2] |
| Staining Brightness | Noticeably brighter than Thioflavin S at matched concentrations. | Gold standard, but comparatively dimmer. | [2] |
| Plaque Size Correlation (vs. 3D6 antibody) | R² = 0.90 | R² = 0.69 | [2] |
| Plaque Number Detection (vs. 3D6 antibody) | Stains a higher ratio of plaques. | Stains a lower ratio of plaques. | [2] |
| In Vivo Imaging Capability | Yes, penetrates the blood-brain barrier. | No, does not readily cross the blood-brain barrier. | [1][2] |
| Binding to Soluble Aβ Species | Yes, binds to monomeric, dimeric, and oligomeric Aβ. | Primarily binds to fibrillar β-sheet structures. | [1][2] |
In-Depth Analysis
This compound, a difluoroboron curcumin analogue, demonstrates several advantages over the conventionally used Thioflavin S for the visualization of Aβ plaques.[2] One of the most significant distinctions is its superior brightness, attributed to a substantially higher quantum yield in aqueous solution (>0.32 for this compound versus approximately 0.0001 for Thioflavin T in water).[2][3] This enhanced fluorescence intensity allows for a higher signal-to-noise ratio, facilitating clearer imaging of amyloid plaques.
In comparative studies using brain tissue from APP/PS1 transgenic mice, Aβ plaques stained with this compound were qualitatively observed to be noticeably brighter than those stained with Thioflavin S at the same concentrations.[2] Furthermore, quantitative analysis of plaque size revealed that this compound staining showed a stronger correlation with the plaque size determined by antibody staining (using 3D6 antibody as a control), with a coefficient of determination (R²) of 0.90, compared to 0.69 for Thioflavin S.[2] This suggests that this compound may provide a more accurate representation of the actual plaque morphology. It is speculated that this is due to this compound's ability to bind not only to the dense fibrillar core of the plaques, which is the primary target of Thioflavin S, but also to smaller, soluble Aβ species such as oligomers and monomers that may be present in the plaque periphery.[1][2] This is further supported by the observation that this compound stains a greater number of plaques compared to Thioflavin S when both are compared against the more inclusive antibody staining.[2]
A key advantage of this compound for preclinical research is its ability to penetrate the blood-brain barrier, enabling in vivo imaging of Aβ plaques in living animals.[1][2] This capability is crucial for longitudinal studies tracking plaque development and the efficacy of therapeutic interventions. Thioflavin S, in contrast, does not readily cross the blood-brain barrier and is therefore limited to ex vivo applications on tissue sections.[4]
Experimental Protocols
Detailed methodologies for staining amyloid plaques with both this compound and Thioflavin S are provided below.
This compound Staining Protocol (for frozen brain sections)
This protocol is adapted from studies comparing this compound and Thioflavin S.
-
Tissue Preparation:
-
Obtain frozen brain sections (e.g., from APP/PS1 transgenic mice).
-
Mount the tissue sections on glass slides.
-
-
Staining Solution Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution to a final concentration of 20 µM in a suitable buffer (e.g., PBS).
-
-
Staining Procedure:
-
Incubate the brain tissue sections in the 20 µM this compound staining solution. The incubation time should be optimized but is typically around 10-30 minutes.
-
-
Washing:
-
Rinse the slides to remove unbound dye. This can be done with PBS or a series of ethanol (B145695) washes.
-
-
Coverslipping:
-
Mount a coverslip onto the tissue section using an appropriate mounting medium.
-
-
Imaging:
-
Visualize the stained plaques using a fluorescence microscope with excitation and emission wavelengths appropriate for this compound (e.g., excitation around 498 nm and emission around 578 nm).[2]
-
References
- 1. Bifunctional curcumin analogue for two-photon imaging and inhibiting crosslinking of amyloid beta in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence Quantum Yield of Thioflavin T in Rigid Isotropic Solution and Incorporated into the Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of CRANAD-28 and Other Amyloid Imaging Agents
For Researchers, Scientists, and Drug Development Professionals
The accurate in vivo detection and quantification of amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's disease, is crucial for early diagnosis, disease monitoring, and the development of therapeutic interventions. A variety of imaging agents have been developed for this purpose, each with distinct characteristics. This guide provides a detailed comparison of CRANAD-28, a fluorescent curcumin-based probe, with three widely used, FDA-approved positron emission tomography (PET) agents: Florbetapir (Amyvid®), Flutemetamol (Vizamyl®), and Florbetaben (Neuraceq®).
Quantitative Performance Data
The following table summarizes the key quantitative performance metrics for this compound and the three established PET imaging agents. These metrics are critical for evaluating their efficacy in binding to Aβ aggregates and their suitability for in vivo brain imaging.
| Feature | This compound | Florbetapir (Amyvid®) | Flutemetamol (Vizamyl®) | Florbetaben (Neuraceq®) |
| Binding Affinity (Kd) to Aβ Aggregates | 52.4 nM (Aβ40 aggregates)[1] | 3.1 - 3.7 nM[2][3] | ~6.7 nM[4] | ~6.7 nM[5] |
| Binding Affinity (Kd) to other Aβ Species | Aβ40 monomers: 68.8 nM[1]Aβ42 monomers: 159.7 nM[1]Aβ42 dimers: 162.9 nM[1]Aβ42 oligomers: 85.7 nM[1] | Not extensively reported | Not extensively reported | Not extensively reported |
| Imaging Modality | Fluorescence Microscopy (Two-Photon) | Positron Emission Tomography (PET) | Positron Emission Tomography (PET) | Positron Emission Tomography (PET) |
| Blood-Brain Barrier (BBB) Penetration | Yes[1][6] | Yes[2] | Yes[7] | Yes[8] |
| Brain Uptake in Mice (%ID/g at peak) | Not explicitly quantified in %ID/g, but reaches peak concentration at ~5-10 minutes post-injection[1][9] | ~6.8% at 2 minutes post-injection[10] | High uptake (6.03% ID/g at 2 min for a similar compound)[7] | 4.77% at 2 minutes post-injection[11] |
| Specificity for Aβ Plaques | High, distinguishes plaque core and periphery[12][13] | High, does not bind to neurofibrillary tangles[14] | High, binds to fibrillar Aβ deposits[7] | High, does not bind to tau or α-synuclein aggregates[8][15] |
Experimental Methodologies
This section details the protocols for key experiments cited in the comparison, providing researchers with insights into the methods used to generate the presented data.
In Vitro Binding Affinity Assays
Objective: To determine the binding affinity (Kd) of the imaging agent to different forms of Aβ peptides.
General Protocol (Saturation Binding Assay):
-
Preparation of Aβ species: Synthetic Aβ peptides (e.g., Aβ1-40, Aβ1-42) are aggregated in vitro to form monomers, oligomers, or fibrils. The aggregation state is confirmed by techniques like electron microscopy or dynamic light scattering.
-
Incubation: A fixed concentration of the radiolabeled (for PET agents) or fluorescent (for this compound) imaging agent is incubated with varying concentrations of the Aβ preparation in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Separation of Bound and Free Ligand: For radioligands, the mixture is typically filtered through a glass fiber filter to separate the Aβ-bound radioligand from the free radioligand. For fluorescent probes, changes in fluorescence properties (intensity or wavelength shift) upon binding are measured directly.
-
Quantification: The amount of bound and free ligand is quantified. For radioligands, this is done by measuring the radioactivity on the filter and in the filtrate. For fluorescent probes, the change in fluorescence is measured using a fluorometer.
-
Data Analysis: The data are plotted as bound ligand versus the concentration of the Aβ preparation. The dissociation constant (Kd) and the maximum number of binding sites (Bmax) are then calculated by fitting the data to a saturation binding curve using non-linear regression analysis.
For competitive binding assays, a fixed concentration of the imaging agent and Aβ aggregates are incubated with increasing concentrations of a known competitor compound. The concentration of the competitor that displaces 50% of the imaging agent (IC50) is determined, and the inhibitory constant (Ki) is calculated, which is related to the Kd.
In Vivo Imaging in Transgenic Mouse Models
Objective: To evaluate the ability of the imaging agent to cross the blood-brain barrier and specifically label Aβ plaques in a living organism.
Animal Models: Transgenic mouse models that overexpress human amyloid precursor protein (APP) and presenilin 1 (PS1), such as APP/PS1 or 5XFAD mice, are commonly used. These mice develop age-dependent Aβ plaque pathology similar to that seen in human Alzheimer's disease.
Two-Photon Microscopy Protocol for this compound:
-
Animal Preparation: An adult APP/PS1 mouse (e.g., 9 months old) is anesthetized. A cranial window is created by thinning the skull over the region of interest (e.g., somatosensory cortex) to allow for optical access to the brain.[1]
-
Agent Administration: this compound is administered intravenously (i.v.) via the tail vein.[1]
-
Imaging: The mouse is placed on the stage of a two-photon microscope. A Ti:Sapphire laser is used for excitation (e.g., around 900 nm for CRANAD-3, a related compound).[16] The fluorescence emission from this compound bound to Aβ plaques is collected through a high-sensitivity detector. Z-stacks of images are acquired at different depths within the cortex to visualize the three-dimensional structure of the plaques.
-
Image Analysis: The acquired images are processed to visualize the Aβ plaques. The signal-to-background ratio can be calculated to quantify the clarity of the plaque labeling.
PET Imaging Protocol for Florbetapir, Flutemetamol, and Florbetaben:
-
Animal Preparation: An adult transgenic mouse is anesthetized.
-
Radiotracer Administration: The 18F-labeled PET tracer (e.g., Florbetapir) is administered intravenously.[17]
-
Uptake Period: The animal is allowed a specific uptake period (e.g., 30-50 minutes for Florbetapir) for the tracer to distribute and bind to Aβ plaques in the brain.[18]
-
PET/CT or PET/MR Imaging: The mouse is placed in a small-animal PET scanner. A static or dynamic scan is acquired over a defined period (e.g., 10-20 minutes).[15] A co-registered CT or MRI scan is often performed for anatomical reference.
-
Image Reconstruction and Analysis: The PET data is reconstructed to generate images of tracer distribution in the brain. Regions of interest (ROIs) are drawn on specific brain areas (e.g., cortex, cerebellum). The standardized uptake value ratio (SUVR) is calculated by normalizing the tracer uptake in a target region (e.g., cortex) to a reference region with little to no specific binding (e.g., cerebellum).[3]
Visualizing the Pathways and Processes
The following diagrams, generated using the DOT language, illustrate key concepts and workflows discussed in this guide.
Caption: Aβ cascade and targets of imaging agents.
Caption: Workflow for in vitro binding assays.
Caption: Logical comparison of imaging properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Florbetapir (18F), a PET imaging agent that binds to amyloid plaques for the potential detection of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Beta-amyloid imaging with florbetaben - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Near-infrared fluorescence molecular imaging of amyloid beta species and monitoring therapy in animal models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Florbetaben for PET Imaging of Beta-Amyloid Plaques in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] this compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Performance of [18F]flutemetamol amyloid imaging against the neuritic plaque component of CERAD and the current (2012) NIA-AA recommendations for the neuropathologic diagnosis of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Quantitative Evaluation of 18F-Flutemetamol PET in Patients With Cognitive Impairment and Suspected Alzheimer's Disease: A Multicenter Study [frontiersin.org]
- 17. This compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vivo PET imaging of beta-amyloid deposition in mouse models of Alzheimer's disease with a high specific activity PET imaging agent [18F]flutemetamol - PMC [pmc.ncbi.nlm.nih.gov]
CRANAD-28: A Comprehensive Guide to its Validation for Amyloid-Beta Plaque Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CRANAD-28's performance in binding to amyloid-beta (Aβ) plaques, supported by experimental data. Detailed methodologies for key experiments are outlined to allow for informed evaluation and replication.
Overview of this compound
This compound is a fluorescent, difluoroboron curcumin (B1669340) analogue designed for the visualization of amyloid-beta plaques, a hallmark of Alzheimer's disease.[1][2][3] Its properties, including the ability to penetrate the blood-brain barrier and its bright fluorescence, make it a potent tool for both in vivo and ex vivo imaging.[3][4][5] Studies have demonstrated its utility in labeling Aβ plaques and even cerebral amyloid angiopathies (CAAs).[4][6]
Comparative Performance Data
This compound has been benchmarked against established methods, primarily the histological stain Thioflavin S. The data consistently shows this compound to be a robust and, in several aspects, superior agent for Aβ plaque visualization.
In Vitro Binding Affinity
This compound exhibits strong binding to various forms of amyloid-beta. The dissociation constants (Kd) are in the nanomolar range, indicating high affinity.
| Aβ Species | Dissociation Constant (Kd) (nM) |
| Aβ40 monomers | 68.8[6] |
| Aβ42 monomers | 159.7[6] |
| Aβ42 dimers | 162.9[6] |
| Aβ42 oligomers | 85.7[6] |
| Aβ40 aggregates | 52.4[6] |
| Aβ40 aggregates (CRANAD-2) | 38[7] |
Note: A related compound, CRANAD-2, is included for comparison.
Ex Vivo Plaque Staining Comparison
Histological studies on brain tissue from APP/PS1 mouse models directly compare the performance of this compound with Thioflavin S, the current gold standard.
| Parameter | This compound | Thioflavin S | 3D6 Antibody (Control) |
| Plaque Brightness | Superior[3][8] | Gold Standard[3] | N/A |
| Plaque Size Correlation with 3D6 | Better Correlation[8] | Lower Correlation[8] | Control[8] |
| Plaque Count Consistency with 3D6 | Higher Consistency[8][9] | Lower Consistency[8][9] | Control[8][9] |
This compound staining generally results in the appearance of larger amyloid beta plaques, suggesting it may bind to soluble Aβ species like oligomers and monomers at the plaque periphery.[8] This is further supported by its ability to provide distinct spectral signatures for the core and periphery of the plaques.[1][2][3][8]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings.
In Vitro Binding Assay (Kd Determination)
The binding affinity of this compound to different Aβ species was determined by monitoring the decrease in its fluorescence intensity upon mixing with Aβ peptides.
Caption: Workflow for in vitro binding affinity determination.
Protocol:
-
Preparation of Aβ Species: Synthesize or purchase Aβ40 and Aβ42 peptides. Prepare monomers, dimers, oligomers, and aggregates following established protocols.
-
Fluorescence Measurement: Mix a fixed concentration of this compound with varying concentrations of the different Aβ species.
-
Data Analysis: Measure the fluorescence intensity at the emission peak of this compound (578 nm) after excitation at 498 nm.[3][8][10] The decrease in fluorescence is plotted against the Aβ concentration, and the Kd is calculated from the binding curve.[6]
Ex Vivo Histological Staining
This protocol was used to compare this compound and Thioflavin S staining in brain tissue from an Alzheimer's disease mouse model.
Caption: Workflow for comparative ex vivo histological staining.
Protocol:
-
Tissue Preparation: Brains from APP/PS1 transgenic mice were harvested and sectioned.
-
Staining: Consecutive brain slices were stained with this compound, Thioflavin S, and the anti-Aβ antibody 3D6 (as a control for total plaque load).[6][8]
-
Imaging: The stained sections were imaged using fluorescence microscopy.
-
Analysis: The brightness, size, and number of stained plaques were quantified and compared across the different staining agents.[3][8]
In Vivo Two-Photon Imaging
This compound's ability to cross the blood-brain barrier allows for real-time imaging of Aβ plaques in living animals.
Caption: Workflow for in vivo two-photon imaging of amyloid plaques.
Protocol:
-
Animal Model: An appropriate animal model, such as an APP/PS1 transgenic mouse or a canine model of cognitive dysfunction, is used.[4][11] For mice, a cranial window is typically implanted to allow for optical access to the brain.[6]
-
Probe Administration: this compound is administered via intravenous injection.[4][11]
-
Imaging: The brain is imaged using two-photon microscopy to visualize the fluorescently labeled Aβ plaques and cerebral amyloid angiopathies in real-time.[4][6]
Conclusion
The available data strongly supports the validation of this compound as a high-affinity and robust probe for the detection of amyloid-beta plaques. Its performance is comparable, and in several key aspects superior, to the widely used Thioflavin S for histological staining. Furthermore, its ability to cross the blood-brain barrier and its favorable photophysical properties make it a valuable tool for in vivo imaging studies in preclinical models of Alzheimer's disease. The distinct spectral signatures it provides for the core and periphery of plaques may offer new insights into the composition and dynamics of amyloid deposition.[1][2][3][8]
References
- 1. This compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] this compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. | MGH/HST Martinos Center for Biomedical Imaging [nmr.mgh.harvard.edu]
- 5. A bifunctional curcumin analogue for two-photon imaging and inhibiting crosslinking of amyloid beta in Alzheimer's disease - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Bifunctional curcumin analogue for two-photon imaging and inhibiting crosslinking of amyloid beta in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CRANAD 2 | Fluorescent Amyloid β Probes | Tocris Bioscience [tocris.com]
- 8. This compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound | Amyloid-β fluorescent probe | Probechem Biochemicals [probechem.com]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
CRANAD-28 specificity for Aβ plaques over other protein aggregates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of CRANAD-28's specificity for amyloid-beta (Aβ) plaques relative to other protein aggregates implicated in neurodegenerative diseases. The information presented is based on available experimental data to assist researchers in evaluating this compound as a fluorescent probe for Aβ plaque imaging.
Executive Summary
This compound, a bifunctional curcumin (B1669340) analogue, is a highly fluorescent probe developed for the in vitro and in vivo imaging of Aβ plaques.[1][2] Experimental data demonstrates its high affinity for various forms of Aβ, including monomers, oligomers, and insoluble aggregates.[3] While direct comparative binding studies of this compound with other protein aggregates such as tau, α-synuclein, and TDP-43 are not extensively available in the current literature, studies on its parent compound, curcumin, show a high selectivity for fibrillar Aβ over other protein pathologies. This suggests a likely high specificity for this compound towards Aβ plaques.
Performance of this compound with Aβ Plaques
This compound exhibits robust binding to Aβ aggregates with high affinity. In vitro binding assays have quantified the dissociation constants (Kd) of this compound with various forms of Aβ peptides, indicating a strong interaction in the nanomolar range.
Table 1: Binding Affinity of this compound for Aβ Species
| Aβ Species | Dissociation Constant (Kd) (nM) |
| Aβ40 monomers | 68.8 |
| Aβ42 monomers | 159.7 |
| Aβ42 dimers | 162.9 |
| Aβ42 oligomers | 85.7 |
| Aβ40 aggregates | 52.4 |
| Data sourced from Zhang et al. (2014).[3] |
In comparative studies, this compound has demonstrated superior performance in staining Aβ plaques compared to the commonly used fluorescent dye, Thioflavin S.
Table 2: Comparative Performance of this compound and Thioflavin S for Aβ Plaque Staining
| Parameter | This compound | Thioflavin S | Reference |
| Signal-to-Noise Ratio (SNR) | 5.54 | 4.27 | Ran et al. (2020)[1] |
| Correlation with 3D6 Antibody Staining (R²) | 0.90 | 0.69 | Ran et al. (2020)[1] |
| Average Labeled Plaque Size (micron) | 18 | 14 | Ran et al. (2020)[1] |
Specificity of this compound for Aβ Plaques Over Other Protein Aggregates
Direct quantitative data on the binding affinity of this compound to non-Aβ protein aggregates such as tau, α-synuclein, and TDP-43 is limited in published literature. However, the specificity can be inferred from studies on its parent compound, curcumin. A study by van der Schyf et al. (2018) investigated the binding of curcumin to post-mortem brain tissue from patients with various neurodegenerative diseases.[2][4]
The findings from this study are summarized below:
-
Aβ Plaques and Cerebral Amyloid Angiopathy (CAA): Curcumin was found to selectively bind to fibrillar Aβ in plaques and CAA.[2][4]
-
Tau Aggregates: While a weak staining of neurofibrillary tangles (NFTs) was observed, other structures immunopositive for phosphorylated tau remained negative.[2][4] The study concluded that curcumin does not specifically bind to inclusions of protein aggregates in FTLD-tau cases.[2][4]
-
α-Synuclein Aggregates (Lewy Bodies): No specific binding of curcumin to Lewy bodies in cases of Dementia with Lewy Bodies (DLB) or Parkinson's Disease (PD) was observed.[2][4]
-
TDP-43 Inclusions: Curcumin did not specifically bind to TDP-43 inclusions in cases of frontotemporal lobar degeneration (FTLD).[2][4]
Given that this compound is a curcumin derivative designed to enhance its properties for Aβ imaging, it is highly probable that it retains the selective binding characteristics of its parent compound.[5][6]
Experimental Protocols
In Vitro Fluorescence Binding Assay for Aβ Aggregates
This protocol describes a method to determine the binding affinity of this compound to Aβ aggregates using fluorescence spectroscopy.
Methodology:
-
Preparation of Aβ Aggregates:
-
Synthesized Aβ40 or Aβ42 peptides are dissolved in a solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) to ensure a monomeric state.
-
The solvent is evaporated, and the peptide film is resuspended in a buffer such as phosphate-buffered saline (PBS).
-
The solution is incubated at 37°C with agitation for a specified period to induce fibril formation.
-
-
Fluorescence Titration:
-
A stock solution of this compound is prepared in PBS.
-
A constant concentration of this compound is mixed with serially diluted Aβ aggregate solutions in a microplate.
-
The plate is incubated at room temperature to allow binding to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Fluorescence intensity is measured using a plate reader at an excitation wavelength of approximately 498 nm and an emission wavelength of approximately 578 nm.[1]
-
The change in fluorescence intensity is plotted against the concentration of Aβ aggregates.
-
The dissociation constant (Kd) is determined by fitting the data to a suitable binding model.
-
Histological Staining of Brain Tissue
This protocol outlines the procedure for staining Aβ plaques in brain tissue sections using this compound.
Methodology:
-
Tissue Preparation:
-
Brain tissue from transgenic mouse models (e.g., APP/PS1) or human post-mortem cases is fixed, typically in 4% paraformaldehyde.
-
The fixed tissue is sectioned into thin slices (e.g., 10-20 µm) using a cryostat or microtome.
-
Sections are mounted on glass slides.
-
-
Staining:
-
The tissue sections are rehydrated through a series of ethanol (B145695) washes.
-
Slides are incubated with a solution of this compound (e.g., 20 µM in 50% ethanol) for a designated time.[1]
-
Excess stain is removed by washing with distilled water.
-
-
Imaging:
-
The stained sections are coverslipped using a suitable mounting medium.
-
Imaging is performed using a fluorescence microscope equipped with appropriate filters for this compound's excitation and emission spectra.
-
Conclusion
This compound is a potent fluorescent probe with high affinity and specificity for Aβ plaques. Its superior brightness and signal-to-noise ratio make it an excellent alternative to traditional dyes like Thioflavin S for the visualization of Aβ pathology.[1] Based on the high selectivity of its parent compound, curcumin, this compound is likely to exhibit minimal off-target binding to other protein aggregates such as tau, α-synuclein, and TDP-43, making it a valuable tool for specific Aβ plaque research in the complex environment of the brain. Further direct comparative studies would be beneficial to definitively quantify the binding affinities of this compound for these other protein aggregates.
References
- 1. This compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoline and Benzimidazole Derivatives: Candidate Probes for In Vivo Imaging of Tau Pathology in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] this compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, and testing of difluoroboron derivatized curcumins as near infrared probes for in vivo detection of amyloid-β deposits - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating Amyloid Pathology: A Comparative Guide to CRANAD-28 for Amyloid Plaque Detection
For researchers, scientists, and drug development professionals, the accurate detection and quantification of amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's disease, is paramount. This guide provides a comprehensive comparison of CRANAD-28, a fluorescent probe, with other established methods for amyloid plaque visualization, supported by experimental data and detailed protocols.
This compound is a curcumin-based fluorescent molecule designed for the in vivo and ex vivo detection of Aβ plaques. Its ability to cross the blood-brain barrier and bind to amyloid deposits makes it a valuable tool for preclinical research in Alzheimer's disease. This guide will delve into the performance of this compound, comparing it with traditional histological stains and clinically relevant PET imaging agents.
Performance of this compound in Amyloid Plaque Detection
This compound offers high-contrast imaging of Aβ plaques. Studies have demonstrated its superiority in brightness and signal-to-noise ratio compared to the commonly used fluorescent dye, Thioflavin S.
Ex Vivo Staining and Plaque Size Correlation
A key study evaluated the performance of this compound in staining Aβ plaques in brain tissue from an APP/PS1 transgenic mouse model of Alzheimer's disease. The results show a strong correlation between the size of plaques as measured by this compound fluorescence and by immunohistochemistry using the anti-Aβ antibody 3D6, which is considered a gold standard for plaque identification.
| Parameter | This compound | Thioflavin S | Reference |
| **Correlation with 3D6 Antibody (Plaque Size, R²) ** | 0.90 | 0.69 | [1] |
| Signal-to-Noise Ratio (SNR) | 5.54 | 4.27 | [1] |
Comparison with Alternative Amyloid Plaque Imaging Modalities
While this compound is a powerful tool for high-resolution microscopy, other techniques such as Positron Emission Tomography (PET) are widely used, particularly in clinical settings.
This compound vs. Thioflavin S
Thioflavin S is a fluorescent dye widely used for the histological identification of amyloid plaques. However, this compound demonstrates a significantly higher signal-to-noise ratio, resulting in brighter and more clearly delineated plaques.
This compound vs. PET Ligands (e.g., Pittsburgh Compound B - PiB)
PET imaging offers the advantage of non-invasive, whole-brain imaging in living subjects, including humans. PET tracers like [¹¹C]PiB and [¹⁸F]Florbetapir have shown a strong correlation with post-mortem amyloid plaque load.[2][3][4] While a direct comparative study between this compound and PET tracers is not yet available, the modalities offer complementary information. Two-photon microscopy with this compound provides high-resolution visualization of individual plaques and their microenvironment, which is not achievable with PET.
| Feature | This compound (with Two-Photon Microscopy) | PET Imaging (e.g., PiB, Florbetapir) |
| Resolution | Sub-micron | Millimeter |
| Application | Preclinical (animal models) | Clinical and Preclinical |
| Invasiveness | Requires cranial window for deep imaging | Non-invasive |
| Information | Cellular and subcellular detail of plaques | Regional brain amyloid load |
Experimental Protocols
Ex Vivo Staining of Amyloid Plaques with this compound
This protocol is adapted from studies on APP/PS1 transgenic mouse brain tissue.[1]
-
Tissue Preparation: Brain tissue sections (e.g., 30 µm thick) are mounted on slides.
-
Staining: Slides are incubated with a solution of this compound (e.g., 10 µM in a mixture of PBS and ethanol) for a defined period (e.g., 10 minutes).
-
Washing: Slides are rinsed to remove unbound probe.
-
Co-staining (Optional): For comparison, adjacent sections can be stained with Thioflavin S or undergo immunohistochemistry with an anti-Aβ antibody (e.g., 3D6).
-
Imaging: Slides are imaged using a fluorescence microscope with appropriate filter sets for this compound (excitation ~488 nm, emission ~550 nm).
-
Quantification: Image analysis software (e.g., ImageJ) is used to measure plaque size, number, and fluorescence intensity.
In Vivo Two-Photon Microscopy Imaging with CRANAD Probes
This protocol provides a general workflow for in vivo imaging in mouse models.[5]
-
Animal Preparation: Anesthetize the mouse and surgically create a cranial window over the brain region of interest.
-
Probe Administration: Inject this compound intravenously (e.g., via tail vein).
-
Imaging: Position the mouse under a two-photon microscope. Use an appropriate excitation wavelength (e.g., ~800 nm) to excite this compound.
-
Data Acquisition: Acquire z-stacks of images to visualize plaques in three dimensions. Time-lapse imaging can be performed to study plaque dynamics.
-
Image Analysis: Use specialized software to quantify changes in plaque morphology, number, and fluorescence intensity over time.
Visualizing the Workflow and Concepts
To further clarify the experimental processes and relationships, the following diagrams are provided.
References
- 1. OPG [opg.optica.org]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Amyloid PET in Imaging Neurodegenerative Disorders: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amyloid PET Z-score Quantification and correlation with visual [cbic.weill.cornell.edu]
- 5. | MGH/HST Martinos Center for Biomedical Imaging [nmr.mgh.harvard.edu]
CRANAD-28 vs. Antibody Staining for Amyloid Plaque Detection: A Comparative Guide
For researchers in neuroscience and drug development focused on Alzheimer's disease, the accurate detection and quantification of amyloid-beta (Aβ) plaques in brain tissue is paramount. While antibody-based staining, such as immunohistochemistry (IHC), has long been the gold standard, novel fluorescent probes like CRANAD-28 offer a compelling alternative. This guide provides an objective comparison of this compound and antibody staining, supported by experimental data, to aid researchers in selecting the optimal method for their specific needs.
Quantitative Performance Comparison
The following table summarizes the key quantitative performance metrics for this compound and commonly used anti-amyloid-beta antibodies. Data has been compiled from multiple studies, and direct comparisons should be made with consideration of potential variations in experimental conditions.
| Feature | This compound | Anti-Aβ Antibodies (e.g., 3D6, 6E10, 4G8) | Key Findings & Citations |
| Binding Affinity (Kd) | 52.4 nM (Aβ40 aggregates), 68.8 nM (Aβ40 monomers), 85.7 nM (Aβ42 oligomers), 159.7 nM (Aβ42 monomers), 162.9 nM (Aβ42 dimers)[1] | 3D6: Data not readily available in searched articles. 6E10: 22.3 nM (monomeric Aβ40)[2] 4G8: 30.1 nM (monomeric Aβ40)[2] IgG4.1: 512 nM (monomeric Aβ40), 1.5 nM (Aβ40 fibrils)[2] | This compound exhibits nanomolar affinity for various Aβ species[1]. Specific antibodies can show very high affinity, particularly for aggregated forms[2]. |
| Signal-to-Noise Ratio (SNR) | 5.54[3] | Not explicitly quantified in the same manner. Generally high specificity but can have background issues. | This compound demonstrates a statistically significant higher SNR compared to Thioflavin S (4.27)[3]. |
| Plaque Size Correlation with Antibody Standard (3D6) | High correlation (R² = 0.90)[3][4] | N/A (Antibody is the standard) | The diameters of Aβ plaques stained with this compound show a stronger correlation with those stained by the 3D6 antibody compared to Thioflavin S (R² = 0.69)[3][4]. |
| Plaque Detection Consistency (vs. 3D6) | Stains approximately 80% of plaques detected by 3D6 antibody[3][4] | N/A (Antibody is the standard) | Antibody staining with 3D6 was found to be the most inclusive in the number of plaques stained[3]. |
| Binding Specificity | Binds to monomeric, dimeric, and oligomeric Aβ peptides, as well as fibrillar plaques[1][3][5]. Also labels cerebral amyloid angiopathy (CAA)[1][6]. | 6E10: Human Aβ residues 4-10[7]. 4G8: Aβ residues 18-23[7]. 3D6: N-terminus of Aβ. | This compound binds to a range of Aβ species[1][3][5]. Antibodies are highly specific to their target epitopes within the Aβ sequence[7]. |
| In Vivo Imaging Capability | Yes, blood-brain barrier penetrant[1][3][5][6][8][9]. | Generally no, due to poor blood-brain barrier penetration of large antibody molecules. | This compound's ability to cross the blood-brain barrier allows for in vivo imaging in animal models[1][3][5][6][8][9]. |
Experimental Protocols
This compound Staining Protocol for Brain Tissue Sections
This protocol is adapted from the methodology described for staining Aβ plaques in transgenic mouse brain tissue.[1][3]
-
Tissue Preparation: Brain tissue sections from APP/PS1 transgenic mice are utilized.
-
Incubation: Tissue sections are incubated in a solution of this compound. For brightness assays, matched concentrations of this compound and a comparator like Thioflavin S are used[3].
-
Washing: Post-incubation, sections are washed to remove unbound probe.
-
Mounting: Sections are mounted on slides for microscopic examination.
-
Imaging: A fluorescence microscope with appropriate filters is used for visualization. For this compound, an excitation around 498 nm and emission detection around 578 nm is optimal[3][5].
Antibody Staining (Immunohistochemistry) Protocol for Amyloid Plaques
This is a general protocol for IHC staining of amyloid plaques in paraffin-embedded brain sections. Specific antibody datasheets should be consulted for optimal dilutions and incubation times.
-
Deparaffinization and Rehydration: Slides with paraffin-embedded tissue sections are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: To unmask the antibody epitope, heat-induced epitope retrieval (HIER) is often performed by boiling slides in a citrate (B86180) buffer (e.g., 10 mM sodium citrate, pH 6.0)[10]. Formic acid treatment (e.g., 70%) can also be used[10].
-
Blocking: Sections are incubated with a blocking solution (e.g., 1% BSA in PBS) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Sections are incubated with the primary anti-Aβ antibody (e.g., 6E10, 4G8, or 3D6) diluted in blocking buffer, typically overnight at 4°C.
-
Secondary Antibody Incubation: After washing, a fluorophore-conjugated secondary antibody that binds to the primary antibody is applied and incubated.
-
Counterstaining (Optional): A nuclear counterstain like DAPI can be used.
-
Mounting and Imaging: Slides are coverslipped with an anti-fade mounting medium and imaged using a fluorescence or confocal microscope.
Visualizing the Methodologies
Experimental Workflow Comparison
References
- 1. Bifunctional curcumin analogue for two-photon imaging and inhibiting crosslinking of amyloid beta in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Surface Plasmon Resonance Binding Kinetics of Alzheimer’s Disease Amyloid β Peptide Capturing- and Plaque Binding- Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques [mdpi.com]
- 6. A bifunctional curcumin analogue for two-photon imaging and inhibiting crosslinking of amyloid beta in Alzheimer's disease - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Epitomic Characterization of the Specificity of the Anti-Amyloid Aβ Monoclonal Antibodies 6E10 and 4G8 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] this compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques | Semantic Scholar [semanticscholar.org]
- 9. This compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. doc.abcam.com [doc.abcam.com]
A Comparative Analysis of CRANAD-28 and Clinically Established PET Tracers for Amyloid-Beta Imaging
A detailed guide for researchers and drug development professionals on the comparative performance of the fluorescent probe CRANAD-28 against gold-standard Positron Emission Tomography (PET) agents for the detection of amyloid-beta plaques, a key hallmark of Alzheimer's disease.
In the landscape of Alzheimer's disease research and therapeutic development, the accurate in vivo detection and quantification of amyloid-beta (Aβ) plaques are paramount. While Positron Emission Tomography (PET) imaging with radiotracers such as Florbetapir (B607462) ([¹⁸F]AV-45), Flutemetamol (B1248471) ([¹⁸F]Vizamyl), and Pittsburgh Compound-B ([¹¹C]PiB) remains the clinical standard, novel fluorescent probes like this compound are emerging as powerful tools for preclinical research, particularly in the realm of high-resolution microscopy. This guide provides a comprehensive comparison of this compound with these established PET tracers, offering insights into their respective methodologies, binding characteristics, and imaging applications.
Performance Comparison: this compound vs. PET Tracers
The following tables summarize the key quantitative data for this compound and the three most widely used amyloid PET tracers. This allows for a direct comparison of their binding affinities and imaging modalities.
| Imaging Agent | Agent Type | Imaging Modality | Target |
| This compound | Fluorescent Probe (Curcumin Analogue) | Two-Photon Microscopy, Histology | Amyloid-beta (monomers, oligomers, aggregates) |
| Florbetapir ([¹⁸F]AV-45) | PET Radiotracer | Positron Emission Tomography | Fibrillar Amyloid-beta Plaques |
| Flutemetamol ([¹⁸F]Vizamyl) | PET Radiotracer | Positron Emission Tomography | Fibrillar Amyloid-beta Plaques |
| Pittsburgh Compound-B ([¹¹C]PiB) | PET Radiotracer | Positron Emission Tomography | Fibrillar Amyloid-beta Plaques |
| Agent | Binding Affinity (Kd) to Aβ Aggregates/Fibrils | Reference |
| This compound | 52.4 nM (for Aβ40 aggregates) | [1] |
| Florbetapir ([¹⁸F]AV-45) | 3.1 nM, 3.7 nM | [2][3][4] |
| Flutemetamol ([¹⁸F]Vizamyl) | ~6.7 nM | [5][6] |
| Pittsburgh Compound-B ([¹¹C]PiB) | 1-2 nM (high-affinity site) | [7][8] |
Note: Lower Kd values indicate higher binding affinity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the typical experimental protocols for in vivo imaging using this compound and standard amyloid PET tracers.
This compound Two-Photon Imaging Protocol (in mouse models)
-
Animal Model: Transgenic mouse models of Alzheimer's disease (e.g., APP/PS1) are commonly used.
-
Surgical Preparation: To enable transcranial imaging, a thinned-skull window is surgically prepared over the region of interest in the brain.[9]
-
Agent Administration: this compound is administered intravenously (i.v.).
-
Imaging: A two-photon microscope is used to acquire high-resolution images of Aβ plaques and cerebral amyloid angiopathy (CAA) through the thinned skull. Blood vessels can be visualized by co-injection of a fluorescent dextran.[9]
-
Data Analysis: Image analysis software is used to quantify plaque number, size, and fluorescence intensity.
Standard Amyloid PET Imaging Protocol (Human Subjects)
-
Subject Preparation: No special patient preparation is required. Patients can typically continue their regular medications.[10]
-
Radiotracer Injection: A specific dose of the ¹⁸F-labeled tracer (Florbetapir or Flutemetamol) or ¹¹C-labeled PiB is injected intravenously.
-
Uptake Period: A waiting period allows for the radiotracer to distribute and bind to amyloid plaques in the brain.
-
PET Scan: The subject is positioned in a PET scanner, and brain images are acquired for a specific duration.
-
Image Analysis: PET images are reconstructed and analyzed, often by calculating the Standardized Uptake Value Ratio (SUVR) in cortical regions relative to a reference region (e.g., cerebellum) to quantify amyloid burden.[16]
Visualizing the Imaging Workflow and Logic
The following diagrams illustrate the general workflow for amyloid-beta imaging with this compound and PET, and the logical relationship between the imaging agent and its target.
Concluding Remarks
This compound and established PET tracers represent complementary approaches to amyloid-beta imaging. This compound, with its ability to bind to various Aβ species and its suitability for high-resolution two-photon microscopy, is an invaluable tool for detailed preclinical studies in animal models.[9][17][18] It allows for the investigation of plaque morphology and dynamics at a microscopic level.
On the other hand, PET tracers like Florbetapir, Flutemetamol, and PiB are indispensable for in vivo amyloid imaging in humans, providing a quantitative measure of fibrillar Aβ plaque burden across the entire brain.[13][19][20] These tracers have been crucial in large-scale clinical trials and are now used in clinical practice to aid in the diagnosis of Alzheimer's disease.[21] While PET offers a global view of amyloid pathology, its spatial resolution is lower than that of two-photon microscopy.
The choice between this compound and a PET tracer ultimately depends on the research question and the experimental context. For mechanistic studies requiring high-resolution visualization of Aβ pathology in animal models, this compound is a superior choice. For translational and clinical research aiming to quantify global amyloid burden in humans, PET imaging remains the gold standard. Future research could explore the potential of correlating findings from this compound microscopy in animal models with PET imaging results to bridge the gap between preclinical and clinical research.
References
- 1. Bifunctional curcumin analogue for two-photon imaging and inhibiting crosslinking of amyloid beta in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Florbetapir (F18-AV-45) PET to assess amyloid burden in Alzheimer’s disease dementia, mild cognitive impairment, and normal aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Correlation of amyloid PET ligand florbetapir F 18 (18F-AV-45) binding with β-amyloid aggregation and neuritic plaque deposition in postmortem brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Correlation of amyloid PET ligand florbetapir F 18 binding with Aβ aggregation and neuritic plaque deposition in postmortem brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Is there a difference in regional read [18F]flutemetamol amyloid patterns between end-of-life subjects and those with amnestic mild cognitive impairment? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PIB binding in aged primate brain: Enrichment of high-affinity sites in humans with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jneurosci.org [jneurosci.org]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. tech.snmjournals.org [tech.snmjournals.org]
- 11. Amyloid-β assessed by florbetapir F 18 PET and 18-month cognitive decline: A multicenter study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 18F PET with flutemetamol for the early diagnosis of Alzheimer's disease dementia and other dementias in people with mild cognitive impairment (MCI) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pittsburgh compound B - Wikipedia [en.wikipedia.org]
- 14. Amyloid Positivity Using [18F]Flutemetamol-PET and Cognitive Deficits in Nondemented Community-Dwelling Older Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Identifying Mild Alzheimer's Disease With First 30-Min 11C-PiB PET Scan [frontiersin.org]
- 16. Quantification of amyloid PET for future clinical use: a state-of-the-art review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. [PDF] this compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques | Semantic Scholar [semanticscholar.org]
- 19. Amyloid imaging in Alzheimer's disease: comparison of Florbetapir and Pittsburgh Compound-B PET - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Welcome to GE HealthCare | GE HealthCare (United States) [gehealthcare.com]
- 21. Amyloid PET imaging in Alzheimer’s disease: A comparison of three radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of CRANAD-2 and CRANAD-3 Near-Infrared Probes for Amyloid-Beta Detection
A detailed guide for researchers, scientists, and drug development professionals on the performance, experimental applications, and comparative analysis of CRANAD-2 and CRANAD-3, two prominent near-infrared (NIR) fluorescent probes for the detection of amyloid-beta (Aβ) species associated with Alzheimer's disease.
The CRANAD series of probes, derived from curcumin, represents a significant advancement in the in vivo imaging of amyloid-beta plaques, a hallmark of Alzheimer's disease.[1] This guide provides a comprehensive comparison of two key probes in this series, CRANAD-2 and CRANAD-3, to assist researchers in selecting the appropriate tool for their specific experimental needs.
Performance Characteristics: A Head-to-Head Comparison
CRANAD-2 and CRANAD-3, while structurally related, exhibit distinct performance characteristics that make them suitable for different research applications. CRANAD-2 is a "smart" probe that shows a significant increase in fluorescence intensity and a blue shift in its emission spectrum upon binding to insoluble Aβ aggregates.[2] In contrast, CRANAD-3 was developed to overcome a key limitation of its predecessor by enabling the detection of both soluble and insoluble Aβ species.[2][3]
| Property | CRANAD-2 | CRANAD-3 |
| Target Aβ Species | Primarily insoluble Aβ aggregates/plaques[2][4] | Soluble Aβ species (monomers, dimers, oligomers) and insoluble Aβ aggregates[2][3] |
| Binding Affinity (Kd) | 38.0 nM for Aβ aggregates[4][5] | 21 ± 2.3 nM for Aβ40 aggregates, 23 ± 5.7 nM for Aβ40 monomers, 24 ± 1.6 nM for Aβ42 monomers, 16 ± 6.7 nM for Aβ42 dimers, 27 ± 15.8 nM for Aβ42 oligomers[2] |
| Fluorescence Emission Shift | 90 nm blue shift (from 805 nm to 715 nm) upon binding[4] | Significant emission wavelength shift upon binding to soluble and insoluble species[2] |
| Fluorescence Intensity Increase | ~70-fold increase upon binding to Aβ aggregates[4] | 12.3-fold (Aβ40 monomers), 39.5-fold (Aβ42 monomers), 16.3-fold (Aβ42 dimers), 16.1-fold (Aβ42 oligomers)[2] |
| Blood-Brain Barrier Penetration | Yes[5][6] | Yes[2] |
| In Vivo Imaging Application | Detection of established Aβ plaques in older transgenic mice (e.g., 19-month-old Tg2576 mice)[4][6] | Detection of early molecular pathology in younger transgenic mice (e.g., 4-month-old APP/PS1 mice) and monitoring therapeutic efficacy[2] |
| log P value | 3[4] | Not explicitly stated in the provided results |
Mechanism of Action and Experimental Workflow
The fundamental mechanism of both probes involves a conformational change upon binding to Aβ species, leading to a "turn-on" fluorescence response. This is attributed to the donor-acceptor-donor architecture of the curcumin-derived scaffold.[3] The design of CRANAD-3, which incorporates pyridyl groups instead of phenyl rings, is thought to enhance its interaction with soluble Aβ species through hydrogen bonding.[2][7]
Caption: Generalized workflow for in vivo NIR fluorescence imaging with CRANAD probes.
Caption: Simplified signaling pathway of CRANAD probes upon binding to amyloid-beta.
Experimental Protocols
In Vitro Binding Assay with Recombinant Aβ Fibrils
Objective: To determine the binding affinity and fluorescence response of CRANAD probes to Aβ fibrils.
Materials:
-
CRANAD-2 or CRANAD-3 stock solution (in DMSO)
-
Recombinant Aβ1-42 peptide
-
Phosphate-buffered saline (PBS), pH 7.4
-
Spectrofluorometer
Protocol:
-
Fibril Formation: Incubate a solution of recombinant Aβ1-42 in phosphate (B84403) buffer to form fibrils.[8]
-
Probe Incubation: Prepare a series of solutions containing a fixed concentration of the CRANAD probe (e.g., 0.1 μM for CRANAD-2) and varying concentrations of pre-formed Aβ1-42 fibrils (e.g., 0-0.2 μM).[9]
-
Fluorescence Measurement: Record the emission spectra of each solution using a spectrofluorometer. For CRANAD-2, excitation is typically at 640 nm and emission is recorded from 660 nm to 800 nm.[9]
-
Data Analysis: Plot the fluorescence intensity at the peak emission wavelength against the concentration of Aβ fibrils to determine the binding affinity (Kd).
In Vivo Near-Infrared Fluorescence Imaging in Transgenic Mice
Objective: To visualize and quantify Aβ deposits in the brains of living Alzheimer's disease model mice.
Materials:
-
CRANAD-2 or CRANAD-3
-
Transgenic Alzheimer's disease mouse model (e.g., APP/PS1 or Tg2576) and wild-type control mice
-
Anesthesia (e.g., isoflurane)
-
In vivo NIR imaging system
Protocol:
-
Animal Preparation: Anesthetize the mouse and remove the fur over the head to minimize signal interference.[8]
-
Probe Administration: Intravenously inject the CRANAD probe (e.g., 0.5 mg/kg for CRANAD-3) into the tail vein.[2]
-
Image Acquisition: Capture fluorescence images of the mouse brain at various time points post-injection (e.g., 5, 10, 30, 60, and 120 minutes).[2]
-
Data Analysis: Quantify the fluorescence signal intensity in the brain region of interest and compare the signal between transgenic and wild-type mice to assess probe specificity and Aβ burden.
Conclusion
Both CRANAD-2 and CRANAD-3 are powerful tools for the study of Alzheimer's disease pathology. The choice between them hinges on the specific research question. CRANAD-2 is well-suited for studies focused on the detection and quantification of mature, insoluble Aβ plaques. In contrast, CRANAD-3 offers the significant advantage of being able to detect both soluble and insoluble Aβ species, making it an invaluable probe for early diagnosis studies and for monitoring the efficacy of therapeutic interventions that target soluble Aβ. Researchers should carefully consider the target Aβ species and the stage of disease progression in their experimental models to make an informed decision.
References
- 1. Targeting β-amyloid plaques and oligomers: development of near-IR fluorescence imaging probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Near-infrared fluorescence molecular imaging of amyloid beta species and monitoring therapy in animal models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Near-infrared fluorescent probes for imaging of amyloid plaques in Alzheimer׳s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rndsystems.com [rndsystems.com]
- 7. researchgate.net [researchgate.net]
- 8. OPG [opg.optica.org]
- 9. In-vitro and in-vivo characterization of CRANAD-2 for multi-spectral optoacoustic tomography and fluorescence imaging of amyloid-beta deposits in Alzheimer mice - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of CRANAD-28 in Transgenic AD Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CRANAD-28's performance for in vivo imaging of amyloid-beta (Aβ) plaques in transgenic Alzheimer's Disease (AD) models against other common fluorescent probes. The information presented is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments to facilitate reproducibility and critical evaluation.
Quantitative Performance Comparison
The following tables summarize the key quantitative metrics for this compound and its alternatives.
| Probe | Chemical Class | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Binding Affinity (Kd) to Aβ Aggregates | In Vivo Signal Enhancement | Brain Uptake |
| This compound | Curcumin (B1669340) Analog | ~498 | ~578 | > 0.32 in PBS[1] | 52.4 nM (Aβ40 aggregates)[2] | SNR = 5.54 (ex vivo)[3] | Excellent BBB permeability[1][2][4] |
| Thioflavin S | Benzothiazole Dye | ~450 | ~550 | Not reported | Micromolar range | SNR = 4.27 (ex vivo)[3] | Good BBB permeability |
| AOI987 | Oxazine Derivative | ~650 | ~670 | 0.41 | ~220 nM | Not explicitly quantified, but shows clear differentiation between transgenic and wild-type mice. | Readily penetrates the BBB. |
| THK-565 | N,O-benzamide difluoroboron | ~650 (bound) | ~704 (bound) | 7.1% (in Aβ1-40 solution) | 155.6 nM | Significantly higher signal in APP-KI mice vs. wild-type. | 0.95% ID/g at 2 min post-injection. |
| CRANAD-3 | Curcumin Analog | ~600 | ~730 (free), ~670 (bound) | Not reported | 24 ± 5.7 nM (Aβ40 monomers) | 2.29-fold higher signal in 4-mo-old APP/PS1 mice vs. wild-type. | Penetrates the BBB. |
Table 1: Key Performance Indicators of Aβ Imaging Probes. This table provides a comparative overview of the photophysical properties, binding affinities, and in vivo performance of this compound and selected alternative probes.
| Probe | Aβ Species Detected | Reported Transgenic Models | Imaging Modality | Key Advantages | Limitations |
| This compound | Monomers, dimers, oligomers, and plaques[2] | APP/PS1, 5XFAD[3] | Two-Photon Microscopy | High brightness, binds to a wide range of Aβ species, potential theranostic properties.[2] | Fluorescence quenching upon binding to some Aβ species.[2] |
| Thioflavin S | Fibrillar Aβ in plaques | PDAPP, Tg2576[5][6] | Two-Photon Microscopy | Well-established "gold standard" for plaque staining. | Lower signal-to-noise ratio compared to this compound[3], primarily stains dense-core plaques. |
| AOI987 | Aβ plaques | APP23 | Near-Infrared Fluorescence (NIRF) Imaging | NIR emission allows for deeper tissue penetration. | Slow clearance from the brain. |
| THK-565 | Aβ fibrils | APP knock-in (APP-KI) | Near-Infrared Fluorescence (NIRF) Imaging | High brain uptake, NIR emission. | Primarily binds to fibrillar Aβ. |
| CRANAD-3 | Soluble (monomers, dimers, oligomers) and insoluble Aβ | APP/PS1 | Near-Infrared Fluorescence (NIRF) Imaging, Two-Photon Microscopy | Capable of detecting early, soluble Aβ species. | Lower in vivo signal ratio compared to some other probes. |
Table 2: In Vivo Application and Performance Characteristics. This table outlines the specific applications and the respective advantages and limitations of each probe in the context of in vivo Aβ imaging in transgenic AD models.
Experimental Protocols
In Vivo Two-Photon Imaging with this compound in APP/PS1 Mice
This protocol is a synthesis of methodologies described in the cited literature.
-
Animal Preparation:
-
Anesthetize an APP/PS1 transgenic mouse (e.g., 8-12 months old) with isoflurane (B1672236) (1-2% in oxygen).
-
Maintain the mouse's body temperature at 37°C using a heating pad.
-
Surgically expose the skull and create a cranial window (typically 3 mm in diameter) over the region of interest (e.g., somatosensory cortex).
-
Secure a head-plate to the skull for stable imaging.
-
-
Probe Administration:
-
Prepare a stock solution of this compound in DMSO and dilute to the final injection concentration in a vehicle solution (e.g., 10% DMSO, 10% Cremophor EL, and 80% saline).
-
Administer this compound via intravenous (tail vein) injection at a dosage of 2-5 mg/kg.
-
-
Two-Photon Imaging:
-
Position the mouse under a two-photon microscope.
-
Use a Ti:Sapphire laser tuned to an excitation wavelength of approximately 800-850 nm.
-
Collect the fluorescence emission using a bandpass filter appropriate for this compound (e.g., 550-620 nm).
-
Acquire z-stacks of images from the cortical surface down to a depth of 200-300 µm to visualize Aβ plaques and cerebral amyloid angiopathy (CAA).
-
Blood vessels can be visualized by co-injection of a fluorescent dextran (B179266) (e.g., Texas Red-dextran).
-
Comparative In Vivo Imaging Protocol with Thioflavin S
-
Animal and Surgical Preparation: Follow the same procedure as for this compound.
-
Probe Administration:
-
Prepare a solution of Thioflavin S (0.5 mg/mL in 50% ethanol).
-
Administer Thioflavin S via intraperitoneal injection at a dosage of 10 mg/kg, typically 24 hours prior to imaging. Alternatively, for acute labeling, a solution can be topically applied to the exposed cortex.[5]
-
-
Two-Photon Imaging:
-
Use an excitation wavelength of approximately 800 nm.
-
Collect the fluorescence emission using a bandpass filter in the green spectrum (e.g., 500-550 nm).
-
Image acquisition follows the same procedure as for this compound.
-
Visualizations
Caption: Workflow for in vivo Aβ imaging in transgenic mouse models.
References
- 1. This compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bifunctional curcumin analogue for two-photon imaging and inhibiting crosslinking of amyloid beta in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] this compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
Safety Operating Guide
Proper Disposal of CRANAD-28: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing CRANAD-28, a fluorescent probe for the visualization of amyloid-beta plaques, adherence to proper disposal protocols is crucial for maintaining laboratory safety and environmental compliance. This document provides essential, step-by-step guidance for the safe handling and disposal of this compound waste, ensuring the well-being of laboratory personnel and the integrity of the research environment.
The toxicological properties of this compound have not been fully investigated. Therefore, it is imperative to handle this compound and its waste with care, following all applicable local, state, and federal regulations for chemical waste disposal. The following procedures are based on general best practices for non-hazardous chemical waste and information typically found in Safety Data Sheets (SDS) for similar laboratory reagents.
Immediate Safety and Handling
Before beginning any procedure involving this compound, it is essential to be familiar with the appropriate personal protective equipment (PPE) and safety measures.
| Safety Precaution | Specification |
| Personal Protective Equipment | Chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a laboratory coat are mandatory. |
| Ventilation | Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. |
| Spill Response | In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed container for disposal. |
Step-by-Step Disposal Procedure for this compound Waste
The proper disposal of this compound and materials contaminated with it should be treated as chemical waste. Do not dispose of this compound down the drain or in regular solid waste.
-
Segregation of Waste:
-
Solid Waste: Collect all solid materials contaminated with this compound, including unused product, contaminated gloves, pipette tips, and absorbent materials from spill clean-ups. Place these items in a clearly labeled, sealed container designated for chemical waste.
-
Liquid Waste: Collect all liquid waste containing this compound, such as stock solutions, experimental solutions, and rinsates. Store this waste in a compatible, sealed, and clearly labeled container. It is advisable to use a container specifically designated for non-halogenated organic waste, unless local regulations specify otherwise.
-
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste" (or as required by your institution's specific guidelines) and list the full chemical name: "this compound".
-
Indicate the approximate concentration and volume of the waste.
-
-
Storage:
-
Store the sealed waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Follow your institution's guidelines for the temporary storage of chemical waste.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Provide the waste manifest or any other required documentation to the disposal personnel.
-
Experimental Protocol Considerations
When designing experiments involving this compound, it is prudent to plan for waste generation.
-
Minimize Waste: Prepare only the required amount of this compound solution for your experiments to reduce the volume of leftover material that will require disposal.
-
Decontamination: For glassware and reusable equipment, rinse with an appropriate solvent (e.g., ethanol (B145695) or acetone, depending on solubility and compatibility) to remove residual this compound. Collect the rinsate as chemical waste. Follow with a standard laboratory cleaning procedure.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, researchers can ensure the safe and responsible management of this compound waste, contributing to a secure and compliant laboratory environment. Always consult your institution's specific safety and disposal guidelines.
Safeguarding Your Research: A Comprehensive Guide to Handling CRANAD-28
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the handling, use, and disposal of CRANAD-28, a fluorescent probe for the detection of amyloid-β plaques. Adherence to these guidelines is critical to ensure a safe laboratory environment and the integrity of your research.
Personal Protective Equipment (PPE)
Given that this compound is a chemical compound with potential hazards that are not yet fully characterized, a cautious approach to personal protection is mandatory. The following PPE is required at all times when handling this compound in its solid form or in solution:
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles that provide a complete seal around the eyes. |
| Hand Protection | Nitrile Gloves | Disposable, powder-free nitrile gloves. Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | A full-length laboratory coat, buttoned completely. |
| Respiratory | Fume Hood | All handling of solid this compound and preparation of stock solutions must be conducted in a certified chemical fume hood to avoid inhalation of airborne particles. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are vital to maintain the stability of this compound and to prevent accidental exposure.
Storage:
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | Up to 12 months |
| In Solvent | -80°C | Up to 6 months |
| In Solvent | -20°C | Up to 1 month |
Handling:
-
Avoid Inhalation and Contact: Do not ingest, inhale, or allow contact with eyes, skin, or clothing.
-
Weighing: Handle the solid form of this compound exclusively within a chemical fume hood.
-
Solution Preparation: Prepare solutions in a fume hood. This compound is soluble in DMSO.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect all disposable materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, in a designated, sealed hazardous waste container.
-
Liquid Waste: Collect all this compound solutions in a clearly labeled, sealed hazardous waste container.
-
Disposal: Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not pour this compound solutions down the drain.
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound.
| Property | Value |
| Molecular Weight | 484.3 g/mol |
| Molecular Formula | C₂₇H₂₃BF₂N₄O₂ |
| Excitation Maximum | 498 nm |
| Emission Maximum | 578 nm |
| Solubility | 10 mM in DMSO |
| Appearance | Solid |
Experimental Protocol: Staining of Brain Tissue Sections with this compound
This protocol details the procedure for staining amyloid-β plaques in brain tissue sections using this compound.
Materials:
-
Brain sections mounted on glass slides
-
4% Formalin
-
Phosphate-buffered saline (PBS)
-
Hydrophobic barrier pen
-
This compound solution (20 µM in 50% ethanol)
-
Distilled water
-
Fluorescence microscope
Procedure:
-
Fixation: Fix the brain sections on the glass slide with 4% formalin for 5 minutes.
-
Washing: Wash the slides twice with PBS buffer.
-
Barrier Creation: Use a hydrophobic barrier pen to draw a waterproof barrier around the mounted sections.
-
Incubation: Incubate the sections with a 20 µM solution of this compound in 50% ethanol.
-
Washing: Wash the slides 3-4 times with distilled water.
-
Drying: Allow the slides to air dry at room temperature.
-
Imaging: The slides are now ready for imaging under a fluorescence microscope.
Logical Workflow for Handling this compound
The following diagram illustrates the standard workflow for the safe handling and use of this compound in a laboratory setting.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
